molecular formula C3H6N4O2S2 B2506623 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 1057308-26-5

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Numéro de catalogue: B2506623
Numéro CAS: 1057308-26-5
Poids moléculaire: 194.23
Clé InChI: NSDUELZAWLIVGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a useful research compound. Its molecular formula is C3H6N4O2S2 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S2/c1-5-11(8,9)3-7-6-2(4)10-3/h5H,1H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDUELZAWLIVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Analytical Protocols

Executive Summary & Structural Disambiguation

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide represents a critical structural probe in the study of Carbonic Anhydrase Inhibitors (CAIs). While structurally homologous to the clinical standard Acetazolamide , this molecule possesses two distinct modifications that drastically alter its pharmacodynamics and spectral signature: the deacetylation of the C5-amine and the methylation of the sulfonamide nitrogen.

Structural Definition

To ensure analytical precision, the structure is defined as follows:

  • Core Scaffold: 1,3,4-Thiadiazole ring.[1][2][3][4][5][6][7][8][9]

  • Position 2:

    
    -methylsulfonamido group (
    
    
    
    ).
  • Position 5: Free primary amine (

    
    ).
    

Note on Nomenclature: This compound is distinct from Methazolamide (


-(4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)acetamide), where the methyl group resides on the ring nitrogen (N4). In the target molecule, the methyl group is attached to the exocyclic sulfonamide nitrogen.

Electronic Properties & Biological Implications

The methylation of the sulfonamide nitrogen is the defining feature of this molecule, serving as a "negative control" or "steric probe" in biological assays.

The "Methyl Block" Mechanism

Primary sulfonamides (


) inhibit Carbonic Anhydrase (CA) by coordinating the sulfonamide nitrogen (in its deprotonated anion form, 

) to the Zinc ion (

) in the enzyme's active site.
  • Primary Sulfonamide: Forms a strong tetrahedral intermediate with Zn(II), displacing the catalytic water molecule.

  • Secondary Sulfonamide (Target Molecule): The introduction of the

    
    -methyl group creates steric hindrance. While the proton is still acidic enough for removal (
    
    
    
    ), the bulky methyl group clashes with the hydrophobic pocket (Val121, Leu198 residues in hCA II) and prevents the optimal geometry required for Zinc coordination.

Research Insight: Consequently, this molecule typically exhibits


 values 2–3 orders of magnitude higher (weaker) than its non-methylated parent, making it an excellent tool for validating non-specific binding in drug discovery campaigns.
Graphviz Diagram: Mechanism of Action Comparison

The following diagram illustrates the structural divergence in binding potential.

CA_Binding_Mechanism cluster_0 Primary Sulfonamide (Active) cluster_1 N-Methyl Sulfonamide (Target) Node_A R-SO2-NH2 (Deprotonation) Node_B Zn(II) Coordination (Active Site) Node_A->Node_B High Affinity Node_C Inhibition of CO2 Hydration Node_B->Node_C Node_D R-SO2-NH(CH3) (Target Molecule) Node_E Steric Clash (Methyl vs Hydrophobic Pocket) Node_D->Node_E Node_F Weak/No Zn(II) Coordination Node_E->Node_F Loss of Potency

Figure 1: Mechanistic divergence between primary sulfonamides and the N-methylated target, highlighting the steric blockade of Zinc coordination.

Synthetic Pathway & Optimization

The synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide requires careful control of pH and temperature to prevent ring decomposition or over-methylation.

Protocol: Oxidative Chlorination Route

This is the preferred industrial route due to higher yields compared to direct chlorosulfonation.

  • Starting Material: 5-amino-1,3,4-thiadiazole-2-thiol.[2]

  • Step 1: Chlorination: Bubbling chlorine gas (

    
    ) through an aqueous acetic acid suspension of the thiol at 
    
    
    
    . This generates the sulfonyl chloride intermediate in situ.
  • Step 2: Amination: Immediate reaction with aqueous methylamine (

    
    ).
    

Critical Control Point: The sulfonyl chloride intermediate is unstable. The methylamine must be added immediately and at low temperature (


) to favor sulfonamide formation over hydrolysis to the sulfonic acid.

Synthesis_Pathway Start 5-amino-1,3,4- thiadiazole-2-thiol Inter Sulfonyl Chloride Intermediate (Unstable) Start->Inter Oxidative Chlorination Target 5-amino-N-methyl- 1,3,4-thiadiazole- 2-sulfonamide Inter->Target + MeNH2 (Kinetic Control) SideProduct Sulfonic Acid (Hydrolysis Impurity) Inter->SideProduct + H2O (Thermodynamic Control) Reagent Cl2 / AcOH < 5°C

Figure 2: Synthetic workflow emphasizing the kinetic competition between amination and hydrolysis.

Analytical Characterization Protocols

Accurate identification requires distinguishing the


-methyl sulfonamide from potential ring-methylated impurities.
A. Nuclear Magnetic Resonance (NMR)

Solvent selection is critical. DMSO-


 is required to observe the labile sulfonamide proton.
NucleusChemical Shift (

ppm)
MultiplicityAssignmentStructural Insight

H
7.50 – 7.80Singlet (Broad)

Exchangeable. Broadening indicates H-bonding.

H
7.90 – 8.10Quartet (Broad)

Coupled to methyl protons (

Hz).

H
2.55 – 2.65Doublet

Distinctive doublet confirming

-methyl location.

C
~29.5Singlet

Upfield shift confirms aliphatic methyl.

C
~158.0Singlet

(Ring)
Carbon attached to Sulfonamide.

C
~172.0Singlet

(Ring)
Carbon attached to Amine.

Expert Tip: If the methyl signal appears as a singlet in the proton spectrum, check if the


 proton has exchanged with wet solvent (forming 

), or if the compound is actually the ring-methylated isomer (Methazolamide derivative), where the methyl would be a singlet due to lack of vicinal protons.
B. Infrared Spectroscopy (FT-IR)[10][11]
  • 3350 - 3450 cm

    
    :  Primary amine (
    
    
    
    ) stretching (doublet).
  • 3250 cm

    
    :  Secondary sulfonamide (
    
    
    
    ) stretch.
  • 1340 cm

    
     (asymmetric) & 1160 cm
    
    
    
    (symmetric):
    Sulfonyl (
    
    
    ) bands. Note: These are diagnostic. A shift to lower frequency compared to primary sulfonamides is often observed due to the electron-donating methyl group.
C. Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     Da (Calculated for 
    
    
    
    ).
  • Fragmentation:

    • Loss of

      
       (64 Da).
      
    • Loss of

      
       (31 Da) is a characteristic pathway for N-methyl sulfonamides, distinguishing them from primary sulfonamides which lose 
      
      
      
      (17 Da).

Quality Control: Purity Profiling

Due to the amphoteric nature of the aminothiadiazole moiety, standard silica chromatography often leads to tailing.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 5

    
    m.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Acidic pH is crucial to keep the amine protonated and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 265 nm (Thiadiazole

    
    ).
    

Self-Validating Check: The retention time of the N-methyl derivative should be longer than the parent primary sulfonamide due to the increased lipophilicity of the methyl group.

References

  • Supuran, C. T. (2016).[10][11] Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032.

  • Maren, T. H. (1995). The relations between inhibition of carbonic anhydrase and physiological function. Physiological Reviews.
  • Kaya, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[6][7][12][13][14] National Center for Biotechnology Information.

  • Grover, G., et al. (1998). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Ocular Pharmacology and Therapeutics. (Discusses N-methyl competitive inhibition).[15][16]

Sources

The Methylation Advantage: The Evolution of 5-Amino-N-Methyl-1,3,4-Thiadiazole-2-Sulfonamide

[1]

Abstract

The transition from sulfanilamide to heterocyclic sulfonamides marked a golden age in diuretic and anti-glaucoma therapy. While Acetazolamide (Diamox) revolutionized the field in 1954, its physicochemical limitations—specifically poor lipid solubility and high plasma protein binding—necessitated high dosing regimens that induced metabolic acidosis. This guide explores the rational drug design that led to Methazolamide (Neptazane), a specific N-methylated analog.[1] By strategically placing a methyl group on the thiadiazole ring, researchers at American Cyanamid achieved a "self-validating" pharmacokinetic profile: enhanced lipophilicity permitting lower dosing, superior ocular penetration, and reduced systemic toxicity.

The Clinical Imperative: Beyond Acetazolamide

In the early 1950s, the pioneering work of Thomas H. Maren and Richard O. Roblin at American Cyanamid established that carbonic anhydrase (CA) inhibition could effectively lower intraocular pressure (IOP). Acetazolamide was the first potent, orally active inhibitor. However, clinical feedback revealed a critical flaw:

  • The Permeability Barrier: Acetazolamide is hydrophilic (LogP

    
     -0.[1]26) and highly bound to plasma proteins (~95%).[1]
    
  • The Dose Conundrum: To achieve therapeutic concentrations in the ciliary body of the eye (secretory tissue), massive systemic doses (1000 mg/day) were required.

  • The Metabolic Cost: These high doses inhibited renal CA completely, causing bicarbonate dumping and systemic metabolic acidosis, which patients found intolerable.

The Objective: Design an analog with higher lipophilicity and a dissociation constant (pKa) that favored the unionized form at physiological pH, allowing it to cross the blood-aqueous and blood-brain barriers more efficiently.

Rational Drug Design & SAR

The structural solution lay in the modification of the 1,3,4-thiadiazole ring. The core scaffold, 5-amino-1,3,4-thiadiazole-2-sulfonamide , is the deacetylated active metabolite.[1] Structure-Activity Relationship (SAR) studies focused on two nitrogen atoms: the exocyclic amine (N5) and the ring nitrogens (N3/N4).[1]

The Methylation Breakthrough

Researchers discovered that alkylation of the sulfonamide nitrogen (



1

However, alkylation of the ring nitrogen (specifically position 3) preserved inhibitory potency while drastically altering physicochemical properties. This led to Methazolamide (N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide).[1][2][3]

FeatureAcetazolamideMethazolamideImpact of Methylation
Structure Unsubstituted Ring N3-Methyl Ring NSteric/Electronic shift
Lipophilicity (LogP) -0.26 (Hydrophilic)0.60 (Lipophilic)14x better lipid solubility
pKa 7.27.3 Higher fraction unionized at pH 7.4
Protein Binding ~95%~55% More free drug available for diffusion
Half-life 4-6 hours14 hours Reduced dosing frequency

Synthetic Pathway: The Young Protocol

The definitive synthesis was established by Young, Wood, and Anderson (American Cyanamid, 1956). It overcomes the challenge of regioselective methylation on the ring nitrogen rather than the sulfur.

Experimental Workflow
  • Thiadiazole Formation: Reaction of hydrazine hydrate with ammonium thiocyanate or carbon disulfide to form the 2-amino-5-mercapto-1,3,4-thiadiazole core.[1]

  • Acetylation: Protection of the exocyclic amine using acetic anhydride.[1]

  • Regioselective Methylation (Critical Step): The acetylated intermediate is treated with methyl iodide (or dimethyl sulfate) in an alkaline medium.[1] The methyl group attaches to the ring nitrogen (N3), stabilizing the thione tautomer.

  • Oxidative Chlorination: The thione/mercapto group is converted to a sulfonyl chloride using gaseous chlorine in aqueous media.[1]

  • Amidation: The sulfonyl chloride reacts with ammonia to yield the final sulfonamide.

Visualization: The Synthetic Logic

MethazolamideSynthesisStartHydrazine Hydrate+ CS2 / NH4SCNInter12-amino-5-mercapto-1,3,4-thiadiazoleStart->Inter1Step2Acetylation(Ac2O)Inter1->Step2Inter25-acetamido-2-mercapto-1,3,4-thiadiazoleStep2->Inter2Step3Methylation(MeI / NaOH)Inter2->Step3Inter33-methyl-5-acetamido-1,3,4-thiadiazoline-2-thioneStep3->Inter3 Regioselective Ring MethylationStep4Chlorination(Cl2 / H2O)Inter3->Step4Inter4Sulfonyl ChlorideIntermediateStep4->Inter4Step5Amidation(NH3)Inter4->Step5FinalMETHAZOLAMIDE(5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide derivative)Step5->Final

Caption: The industrial synthesis pathway highlighting the critical regioselective methylation step (Step 3) that differentiates Methazolamide from its precursor.

The Self-Validating Pharmacokinetic System

A key requirement for high-integrity drug development is a self-validating system —where the drug's physicochemical properties directly predict its biological performance without reliance on "black box" mechanisms.[1]

Mechanism of Action

Methazolamide acts as a reversible, non-competitive inhibitor of Carbonic Anhydrase II (CA-II).[1]

  • Zinc Coordination: The sulfonamide nitrogen (ionized as

    
    ) binds directly to the 
    
    
    ion in the enzyme active site.[1]
  • Displacement: It displaces the zinc-bound water/hydroxide molecule, preventing the hydration of

    
     to bicarbonate.[1]
    
The Diffusion Advantage

Because Methazolamide is less bound to plasma proteins (55% vs 95%), the concentration of free drug available for diffusion is significantly higher. Combined with higher lipophilicity, this allows the drug to penetrate the cornea and sclera directly, as well as cross the blood-brain barrier.

Validation Data:

  • Ki (Inhibition Constant): ~14 nM for hCA-II (comparable to Acetazolamide).[1][4][5]

  • Dose Efficiency: 50–100 mg BID/TID (Methazolamide) achieves the same IOP reduction as 250 mg QID (Acetazolamide).[1]

PK_ComparisonAcetAcetazolamide(Hydrophilic)Plasma1Plasma Protein Binding(95% Bound)Acet->Plasma1KidneyRenal Excretion(Rapid)Plasma1->KidneyEye1Eye Penetration(Low)Plasma1->Eye1LimitedMethMethazolamide(Lipophilic)Plasma2Plasma Protein Binding(55% Bound)Meth->Plasma2TissueTissue Diffusion(High)Plasma2->TissueEye2Eye Penetration(High)Plasma2->Eye2Efficient

Caption: Comparative pharmacokinetics showing Methazolamide's superior tissue diffusion due to lower protein binding and higher lipophilicity.[1]

References

  • Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] Link[1]

  • Young, R. W., Wood, K. H., Eichler, J. A., Vaughan, J. R., & Anderson, G. W. (1956). The Synthesis of Some 1,3,4-Thiadiazole-2-sulfonamides as Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society, 78(18), 4600–4604. Link[1]

  • PubChem. (n.d.).[1][6] Methazolamide (CID 4100).[1][6][7] National Library of Medicine.[1] Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Maren, T. H., Haywood, J. R., Chapman, S. K., & Zimmerman, T. J. (1977). The pharmacology of methazolamide in relation to the treatment of glaucoma. Investigative Ophthalmology & Visual Science, 16(8), 730-742.[1] Link

Technical Guide: X-ray Crystallography of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural pharmacology and crystallographic analysis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide derivatives, principally exemplified by the clinical carbonic anhydrase inhibitor (CAI) Methazolamide (MZM) .

While Acetazolamide is the prototype of this class, the N-methyl substitution on the thiadiazole ring (characteristic of Methazolamide) fundamentally alters the lipophilicity and solvent network within the active site without compromising the critical zinc-binding affinity. This guide focuses on the high-resolution structural data of these complexes with Human Carbonic Anhydrase II (hCA II), the primary "off-target" for isoform-selective drug design, and hCA IX, the oncology target.

Key Technical Insight: The "N-methyl" nomenclature in this context refers to the methylation of the thiadiazole ring nitrogen (N3), not the sulfonamide nitrogen. The sulfonamide moiety must remain primary (


) to act as a zinc-anchoring warhead.

Part 1: Structural Pharmacology & Ligand Chemistry

Chemical Identity

The core scaffold is the 1,3,4-thiadiazole ring.[1][2][3] In crystallographic contexts, the ligand is often refined under the code MZM (Methazolamide).

  • IUPAC Name:

    
    -[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
    
  • Core Scaffold: 5-amino-1,3,4-thiadiazole-2-sulfonamide.[1][4][5]

  • Critical Feature: The Methyl group at N3 increases lipophilicity (

    
    ) compared to Acetazolamide (
    
    
    
    ), enhancing tissue penetration, particularly across the blood-retina and blood-brain barriers.
The Target: Human Carbonic Anhydrase II (hCA II)

hCA II is the cytosolic, ubiquitous isoform used as the gold standard for structural resolution. It is a highly efficient catalyst (


).
  • Active Site Architecture: A conical cavity approx. 15 Å deep.[6]

  • Catalytic Center: A

    
     ion coordinated by three histidine residues (His94, His96, His119) in a distorted tetrahedral geometry. The fourth coordination site is occupied by a water molecule/hydroxide ion in the native state, which is displaced by the sulfonamide inhibitor.
    

Part 2: Crystallographic Data Analysis

The following data summarizes the benchmark crystal structures for Methazolamide (MZM) bound to hCA II. These datasets are critical for validating molecular replacement solutions in novel drug design.

Benchmark PDB Datasets
ParameterPDB: 1CIL (Standard)PDB: 4G0C (Joint X-ray/Neutron)
Resolution 2.00 Å1.50 Å (X-ray) / 2.20 Å (Neutron)
Space Group

(Monoclinic)

Unit Cell (

)
42.7, 41.7, 73.0 Å42.3, 41.4, 72.4 Å
Unit Cell (

)
104.6°104.3°
R-Factor (

)
0.170 / N/A0.160 / 0.190
Ligand Occupancy 1.001.00
B-Factor (Ligand) ~15.0 Ų~12.5 Ų

Note: PDB 4G0C is particularly valuable as the neutron diffraction data explicitly locates hydrogen atoms, confirming the protonation state of the sulfonamide nitrogen upon binding.

Data Interpretation[7][8]
  • Electron Density: The sulfonamide sulfur atom is a strong scatterer. In

    
     difference maps, the sulfur position is usually the first unambiguous feature of the ligand to appear (typically 
    
    
    
    ).
  • Chirality Check: The N-methyl group imposes specific steric constraints. Ensure the refinement dictionary (CIF) correctly defines the geometry of the thiadiazole ring, which can exhibit tautomeric resonance between the amine and imine forms.

Part 3: Mechanism of Action (Binding Mode)

The efficacy of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide complexes relies on a "Lock-and-Key" mechanism with specific electronic features.

The Zinc Anchor

The primary sulfonamide group (


) acts as a zinc-binding group (ZBG).
  • Deprotonation: Upon entering the active site, the sulfonamide

    
     deprotonates to 
    
    
    
    .
  • Coordination: The ionized Nitrogen coordinates directly to the

    
     ion (distance 
    
    
    
    Å), displacing the catalytic water molecule (Wat263).
  • Geometry: The coordination completes the tetrahedral geometry of the Zinc.[7]

The Gatekeeper Hydrogen Bonds

Two specific residues orient the sulfonamide:

  • Thr199: The backbone

    
     of Thr199 donates a H-bond to one sulfonamide oxygen.[7] The sidechain 
    
    
    
    of Thr199 accepts a H-bond from the sulfonamide nitrogen.[7]
  • Glu106: Interacts with Thr199 to stabilize the orientation.

The Hydrophobic Interaction (The "N-Methyl" Effect)

The thiadiazole ring sits in a hydrophobic pocket lined by Val121, Leu198, and Phe131 .

  • Differentiation: The N-methyl group of Methazolamide sits in a sub-pocket that tolerates bulkier hydrophobic groups better than the unmethylated Acetazolamide. This interaction is entropically favorable due to the displacement of ordered water molecules from this hydrophobic patch.

Interaction Pathway Diagram

BindingMechanism cluster_active_site hCA II Active Site MZM Methazolamide (Ligand) Zn Zinc Ion (Zn2+) MZM->Zn Coordination (N-Zn) ~2.0 Å Thr199 Thr199 (Gatekeeper) MZM->Thr199 H-Bond Network HydroPocket Hydrophobic Pocket (Val121, Leu198) MZM->HydroPocket Van der Waals (N-Methyl group) Water Catalytic Water (Displaced) MZM->Water Displaces

Figure 1: Mechanistic interaction map of Methazolamide within the hCA II active site.[6][8] The N-methyl group engages the hydrophobic pocket while the sulfonamide anchors to the Zinc.

Part 4: Experimental Protocol for Co-Crystallization

To generate high-quality crystals of the complex, the Co-crystallization method is preferred over soaking to ensuring full occupancy and lattice stability, particularly given the lower solubility of the N-methyl derivative compared to simple sulfonamides.

Reagents Preparation
  • Protein Stock: hCA II purified to homogeneity (>98%), concentrated to 10 mg/mL in 50 mM Tris-HCl, pH 8.0. Crucial: Avoid phosphate buffers as phosphate can bind to the Zinc active site.

  • Ligand Stock: Dissolve Methazolamide in 100% DMSO to a concentration of 50 mM.

  • Precipitant: 1.6 M Sodium Citrate, 50 mM Tris-HCl, pH 8.0.[9]

Step-by-Step Workflow
  • Complex Formation:

    • Mix Protein Stock and Ligand Stock at a molar ratio of 1:3 (Protein:Ligand).

    • Incubate on ice for 1 hour. This ensures the inhibitor fully occupies the active site before the lattice forms.

    • Note: Final DMSO concentration should be <5% to prevent denaturation.

  • Hanging Drop Setup:

    • Use 24-well VDX plates.

    • Reservoir: Add 500 µL of Precipitant solution.

    • Drop: Mix 2 µL of Protein-Ligand Complex + 2 µL of Reservoir solution on a siliconized cover slide.

  • Crystal Growth:

    • Seal with grease and store at 20°C (Room Temp).

    • Crystals typically appear within 3–7 days as prisms.

  • Cryo-Protection (Critical for Data Collection):

    • Prepare a solution of Reservoir + 25% (v/v) Glycerol.

    • Quickly pass the crystal through this solution (<10 seconds) before flash-cooling in liquid nitrogen.

Crystallography Workflow Diagram

Workflow Purification 1. Protein Purification (hCA II, >10mg/mL) Complexation 2. Complex Formation (1:3 Molar Ratio, 1hr) Purification->Complexation Crystallization 3. Vapor Diffusion (1.6M Na-Citrate, pH 8.0) Complexation->Crystallization Harvesting 4. Harvesting & Cryo (25% Glycerol) Crystallization->Harvesting Diffraction 5. X-Ray Diffraction (Synchrotron Source) Harvesting->Diffraction Refinement 6. Structure Refinement (Restraints: MZM CIF) Diffraction->Refinement

Figure 2: Optimized workflow for obtaining high-resolution X-ray data for hCA II-Methazolamide complexes.

Part 5: Implications for Drug Design (SAR)

Understanding the Methazolamide structure informs the design of next-generation CAIs, particularly for targeting the tumor-associated isoform hCA IX .

  • Tail Approach: The N-methyl group on the thiadiazole ring points towards the "hydrophobic half" of the active site. Extending this position with longer alkyl chains or aryl groups (the "Tail Approach") is a validated strategy to induce isoform selectivity.

  • Water Displacement: The high affinity of Methazolamide is partly entropic. The N-methyl group displaces "unhappy" (high energy) water molecules from the hydrophobic wall. New designs should maximize this water displacement.

  • Isoform Selectivity: hCA IX has a slightly different hydrophobic pocket residue composition compared to hCA II. Modifying the N-methyl substituent to a bulkier group can clash with hCA II residues (like Phe131) while fitting into hCA IX, thereby improving the therapeutic index.

References

  • Aggarwal, M., et al. (2016).[8] Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug. IUCrJ, 3(Pt 5), 319–325.

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489.

  • RCSB Protein Data Bank. (1999). Crystal Structure of Human Carbonic Anhydrase II Complexed with Methazolamide (PDB ID: 1CIL).

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted 1,3,4-Thiadiazole-2-sulfonamides

The 1,3,4-thiadiazole-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for a class of drugs known as carbonic anhydrase inhibitors.[1][2][3][4] These compounds, including the archetypal drug acetazolamide, are utilized in the management of glaucoma, epilepsy, and as diuretics.[3] The strategic modification of this core structure, such as N-methylation of the sulfonamide group, offers a pathway to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides detailed protocols for the synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide, a key intermediate for the development of novel therapeutic agents, from readily available precursors.

The synthetic strategy outlined herein focuses on a two-step process: first, the generation of the core intermediate, 5-amino-1,3,4-thiadiazole-2-sulfonamide, via the deacetylation of acetazolamide. This is followed by the selective N-methylation of the sulfonamide moiety. This approach is favored for its high yield and the commercial availability of the starting material.

PART 1: Synthesis of the Core Intermediate: 5-amino-1,3,4-thiadiazole-2-sulfonamide

The most direct route to the core intermediate is the acidic hydrolysis of the widely available drug, acetazolamide. The acetyl group on the 5-amino position is readily cleaved under reflux in an acidic ethanolic solution.

Causality Behind Experimental Choices:
  • Choice of Acid: Concentrated hydrochloric acid is a strong, non-oxidizing acid that effectively protonates the acetyl group's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid) or ethanol, leading to hydrolysis.

  • Solvent System: Ethanol serves as an excellent solvent for acetazolamide and is relatively inert under the reaction conditions. Its high boiling point allows for the reaction to be conducted at an elevated temperature (reflux), thereby increasing the reaction rate.

  • Work-up Procedure: The reaction mixture is neutralized with a saturated sodium bicarbonate solution. This deprotonates the ammonium salt of the product, rendering it less soluble in the aqueous layer and facilitating its extraction into an organic solvent like ethyl acetate. The brine wash removes any remaining inorganic salts and water from the organic layer.

Experimental Protocol 1: Deacetylation of Acetazolamide

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantitySupplier Example
AcetazolamideC4H6N4O3S2222.255.0 g (22.5 mmol)Sigma-Aldrich
Ethanol (Absolute)C2H5OH46.0750 mLFisher Scientific
Hydrochloric Acid (Conc.)HCl36.465.0 mLVWR
Saturated Sodium BicarbonateNaHCO384.01As needed---
Ethyl AcetateC4H8O288.11150 mL---
Anhydrous Sodium SulfateNa2SO4142.04As needed---
Brine (Saturated NaCl)NaCl58.4450 mL---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetazolamide (5.0 g, 22.5 mmol) and absolute ethanol (50 mL).

  • Stir the suspension and carefully add concentrated hydrochloric acid (5.0 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion, allow the mixture to cool to room temperature and then evaporate the solvent under reduced pressure.

  • To the resulting residue, slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, 5-amino-1,3,4-thiadiazole-2-sulfonamide, can be recrystallized from a water/ethanol mixture to afford a white to off-white solid.[3][5]

Expected Yield: Quantitative (approximately 4.0 g).[5]

Characterization Data (as reported in the literature):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (s, 2H, SO₂NH₂), 7.80 (s, 2H, NH₂).[5]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.19, 158.41.[5]

  • HRMS (ESI⁺): m/z calculated for C₂H₅N₄O₂S₂ [M+H]⁺: 180.9854, Found: 180.9845.[5]

Workflow Diagram: Synthesis of Core Intermediate

Acetazolamide Acetazolamide in Ethanol HCl Conc. HCl Reflux Reflux (4h) Acetazolamide->Reflux HCl->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Neutralization Neutralization (NaHCO3) Evaporation->Neutralization Extraction Ethyl Acetate Extraction Neutralization->Extraction Drying Drying (Na2SO4) & Filtration Extraction->Drying Final_Product 5-amino-1,3,4-thiadiazole-2-sulfonamide Drying->Final_Product

Caption: Workflow for the deacetylation of acetazolamide.

PART 2: N-Methylation of the Sulfonamide Group

The selective methylation of the sulfonamide nitrogen in the presence of the 5-amino group requires careful selection of reagents and reaction conditions. A common and effective method for the methylation of sulfonamides is the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

Causality Behind Experimental Choices:
  • Choice of Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the sulfonamide nitrogen, which is more acidic than the amino group, thus forming the more nucleophilic sulfonamidate anion. This selectivity is key to achieving the desired product.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and the intermediate salt, and it does not participate in the reaction.

Experimental Protocol 2: N-Methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantitySupplier Example
5-amino-1,3,4-thiadiazole-2-sulfonamideC2H4N4O2S2180.213.6 g (20.0 mmol)From Protocol 1
Potassium Carbonate (Anhydrous)K₂CO₃138.213.04 g (22.0 mmol)Sigma-Aldrich
Methyl IodideCH₃I141.941.37 mL (22.0 mmol)Alfa Aesar
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mLFisher Scientific
Deionized WaterH₂O18.02As needed---

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (3.6 g, 20.0 mmol) in DMF (40 mL).

  • Add anhydrous potassium carbonate (3.04 g, 22.0 mmol) to the solution and stir the suspension for 15 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.37 mL, 22.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold deionized water (200 mL).

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Workflow Diagram: N-Methylation

Starting_Material 5-amino-1,3,4-thiadiazole-2-sulfonamide in DMF Base K2CO3 Reaction Stir at RT (12-18h) Starting_Material->Reaction Base->Reaction Methylating_Agent Methyl Iodide Methylating_Agent->Reaction Quenching Quench with Ice Water Reaction->Quenching Precipitation Precipitation & Filtration Quenching->Precipitation Final_Product 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide Precipitation->Final_Product

Caption: Workflow for the N-methylation of the sulfonamide.

Self-Validation and In-Process Controls

To ensure the integrity of the synthesis, the following analytical checkpoints are recommended:

  • TLC Monitoring: At each stage, TLC should be used to track the consumption of starting materials and the formation of products. This allows for real-time assessment of reaction progress and can indicate the presence of side products.

  • Spectroscopic Analysis: After each key step, obtaining ¹H NMR and Mass Spectrometry data for the isolated intermediate and final product is crucial for structural confirmation.

  • Melting Point Determination: A sharp melting point for the final product is a good indicator of its purity.

Alternative Synthetic Approaches

While the outlined method is robust, other precursors can be employed to construct the 1,3,4-thiadiazole ring. For instance, thiosemicarbazide can react with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol.[6] The thiol group can then be oxidized to a sulfonyl chloride, which upon reaction with methylamine would yield the desired product. This alternative route, while more complex, offers flexibility in precursor selection. A patent also describes the synthesis of methazolamide (a related N-methylated compound) from 5-amino-2-mercapto-1,3,4-thiadiazole through a series of steps including methylation, oxidation, and amination.[7]

Conclusion

The protocols detailed in this guide provide a reliable and well-documented pathway for the synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide. By understanding the chemical principles behind each step, researchers can confidently reproduce and, if necessary, adapt these methods for their specific research and development needs in the pursuit of novel therapeutics.

References

  • Ekinci, D., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-7. [Link]

  • Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]

  • Ahn, C. (2018). Synthesis of N-methyl acetazolamide and N-methyl methazolamide. Scholarship@Claremont. [Link]

  • Barboiu, M., et al. (2011). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 840-846. [Link]

  • Medicinal Chemistry Lectures Notes. (2015). Synthesis of Methazolamide. Retrieved from [Link]

  • Al-Juboori, A. A., et al. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(10), 384-392. [Link]

  • CN1724522A - A kind of preparation method of methazolamide. (2006).
  • Abdulhussein, H. I., & Naser, N. H. (2025). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review, 8(15s), 75-80. [Link]

  • Sławiński, J., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 59-67. [Link]

  • Asaad, N., & Yousif, E. (2016). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Methazolamide – Knowledge and References. Retrieved from [Link]

Sources

Optimization of recrystallization solvents for thiadiazole sulfonamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimization of Recrystallization Solvents for the Purification of Thiadiazole Sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting the safety and efficacy of the final product. Thiadiazole sulfonamides, a prominent class of compounds with diverse pharmacological activities including antibacterial, antitumor, and diuretic properties, often present unique purification challenges.[1] Their molecular structure, which typically incorporates both polar sulfonamide and amino moieties alongside less polar aromatic or heterocyclic rings, complicates the selection of an ideal recrystallization solvent.[2] This application note provides a comprehensive guide to developing and optimizing a robust recrystallization protocol for this class of molecules. It moves beyond a simple list of steps to explain the underlying principles of solvent selection and troubleshooting, empowering researchers to logically address purification challenges and ensure high purity and yield.

The Rationale: Why Solvent Selection is Critical for Thiadiazole Sulfonamides

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3][4] The ideal solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, while impurities should remain soluble at all temperatures.[5]

The challenge with thiadiazole sulfonamides lies in their dual-nature polarity. The polar sulfonamide group (-SO₂NH₂) and often an amino group (-NH₂) can form strong hydrogen bonds, favoring polar solvents. Conversely, the thiadiazole ring and any associated aromatic substituents are nonpolar, favoring nonpolar solvents.[2] Consequently, a single solvent is often inadequate. This necessitates the use of binary or even ternary solvent systems to achieve the precise polarity needed for effective purification.[6] An improperly chosen solvent can lead to common issues such as low recovery, "oiling out" where the compound separates as a liquid instead of a solid, or co-precipitation of impurities.[5]

Foundational Principles of Solvent Selection

The selection process is a systematic search for a solvent or solvent system that meets the following criteria:

  • High Solubilizing Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude solid when heated.

  • Low Solubilizing Power at Lower Temperatures: Upon cooling, the solvent's ability to keep the compound in solution must decrease significantly to allow for crystallization and maximize yield.

  • Inertness: The solvent must not react with the thiadiazole sulfonamide.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).

Data Presentation: Properties of Common Recrystallization Solvents

The following table summarizes key properties of solvents frequently employed in the recrystallization of sulfonamides. This data should serve as a starting point for your screening process.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Comments & Suitability for Sulfonamides
Water100.010.280.1Good for highly polar compounds. Often used as an anti-solvent with alcohols.[2]
Ethanol (95%)78.25.225.1A very common and effective starting point, often in a mixture with water.[2][7]
Isopropanol82.54.319.9Excellent choice, particularly in aqueous mixtures (e.g., 70% isopropanol), for many sulfonamides.[5][8]
Acetone56.55.121.0A good solvent of intermediate polarity that can be effective for sulfonamides.[2][9]
Ethyl Acetate77.14.46.0A less polar option, often used in binary systems with non-polar solvents like hexane.[10]
Dichloromethane39.83.19.1Useful for less polar derivatives, often in multi-solvent systems. Volatility is a key advantage.
n-Hexane68.70.11.9A non-polar solvent, primarily used as an anti-solvent in combination with a more polar solvent.[10]
Acetonitrile81.65.836.6A polar aprotic solvent; can be used in binary mixtures with water.[11]

Note: Data is compiled from various chemical reference sources. Polarity is a relative measure and can be defined by multiple indices.

Experimental Protocols

Workflow for Recrystallization Optimization

The following diagram illustrates a logical workflow for developing a purification protocol, from initial solvent screening to final product validation.

Recrystallization_Workflow cluster_start Phase 1: Screening cluster_protocol Phase 2: Purification cluster_end Phase 3: Validation Start Crude Thiadiazole Sulfonamide Screen Protocol 1: Solvent Screening Start->Screen Decision Optimal System Found? Screen->Decision SingleSolvent Protocol 2: Single-Solvent Recrystallization Decision->SingleSolvent Single Solvent MultiSolvent Protocol 3: Multi-Solvent Recrystallization Decision->MultiSolvent Binary System Isolate Isolate & Dry Crystals (Vacuum Filtration) SingleSolvent->Isolate MultiSolvent->Isolate Analyze Assess Purity (e.g., MP, NMR, HPLC) Isolate->Analyze PurityDecision Purity Acceptable? Analyze->PurityDecision PurityDecision->Screen No, Re-optimize End Pure Product PurityDecision->End Yes

Caption: A generalized workflow for the recrystallization of thiadiazole sulfonamides.

Protocol 1: Systematic Solvent Screening

This protocol uses a small-scale array to efficiently test multiple solvents.

Methodology:

  • Preparation: Arrange a series of small test tubes. Into each, place approximately 20-30 mg of your crude thiadiazole sulfonamide.

  • Solvent Addition (Cold): To each tube, add the test solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Record whether the compound dissolves readily.

    • Scientist's Note: An ideal solvent will not dissolve the compound at room temperature. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be a candidate for a multi-solvent system.

  • Heating: If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue to add the solvent dropwise until the solid just dissolves.

    • Scientist's Note: Use the minimum amount of hot solvent necessary.[5] This is critical for creating a saturated solution. Note the approximate volume of solvent required. A solvent that requires an excessively large volume may lead to poor recovery.

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the tube with a glass rod just below the liquid surface.[5]

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

    • Scientist's Note: This step maximizes the yield by further decreasing the compound's solubility.[5]

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will produce a significant amount of crystalline solid, leaving a clear mother liquor.

Protocol 2: Single-Solvent Recrystallization (Scale-Up)

Methodology:

  • Dissolution: Place the crude thiadiazole sulfonamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to its boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

    • Scientist's Note: Adding too much solvent is the most common cause of low yield.[5] The goal is to create a saturated solution at the solvent's boiling point.

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.[5]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[5]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Multi-Solvent (Binary) Recrystallization

This technique is used when no single solvent is ideal. It employs a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[13] The two must be miscible.

Methodology:

  • Dissolution: Dissolve the crude thiadiazole sulfonamide in the minimum amount of the "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes persistently cloudy or turbid. This point of cloudiness is the saturation point.[13]

    • Scientist's Note: The goal is to approach the saturation point slowly and precisely. Adding the anti-solvent too quickly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.

  • Re-dissolution: Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed. Crystal formation should begin.

  • Isolation and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the solvent/anti-solvent system for washing the crystals.

Troubleshooting Common Recrystallization Issues

The following decision tree provides a logical path for troubleshooting common problems encountered during recrystallization.

Troubleshooting_Tree Start Problem Encountered? OilingOut Compound 'Oils Out' (Separates as a liquid) Start->OilingOut Yes NoCrystals No Crystals Form Upon Cooling Start->NoCrystals Yes LowYield Low Yield of Recovered Product Start->LowYield Yes Sol1 Heat to re-dissolve oil. Add more solvent. Cool much slower. OilingOut->Sol1 Sol2 Change solvent system. Try a more polar solvent (e.g., switch from Hex/EA to EtOH/Water). OilingOut->Sol2 Cause1 Is solution supersaturated? NoCrystals->Cause1 Sol3 Induce crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. Cause1->Sol3 Yes Cause2 Too much solvent used? Cause1->Cause2 No Sol4 Reduce solvent volume (e.g., gentle heating, rotary evaporator) and re-cool. Cause2->Sol4 Yes Cause3 Too much solvent used? LowYield->Cause3 Sol5 Ensure minimum hot solvent was used. Evaporate some solvent from mother liquor to recover more product. Cause3->Sol5 Yes Cause4 Compound still soluble in cold solvent? Cause3->Cause4 No Sol6 Cool solution for longer or to a lower temperature (ice-salt bath). Consider a different solvent. Cause4->Sol6 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (2025).
  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes.
  • Martin, A., Wu, P. L., & Adjei, A. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4043–4054. [Link]

  • Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

  • Jouyban, A. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Weinstock, J. (1957). Sulfonamide purification process.
  • Robey, R. J. (1951). Heterocyclic sulfonamides and methods of preparation thereof.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pan, F., Zhang, H., Liu, F., Chu, G., & Chen, L. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9045–9055. [Link]

  • Benchchem. (2025).

Sources

Preparation of ocular formulations containing 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OPH-2026-MTZ Topic: Preparation of Ocular Formulations Containing 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide (Methazolamide)

Abstract & Introduction

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide , commonly known as Methazolamide (MTZ) , is a potent Carbonic Anhydrase Inhibitor (CAI). While effective orally for lowering Intraocular Pressure (IOP) in glaucoma, its systemic use is limited by severe side effects, including metabolic acidosis, paresthesia, and renal calculi.

Topical ocular delivery of MTZ is historically challenging due to its physicochemical paradox:

  • Poor Aqueous Solubility: (~1 mg/mL) limits the concentration available in standard eye drops.

  • Moderate Lipophilicity: (LogP ~0.6) is sufficient for corneal permeation but insufficient for formulation stability in aqueous buffers.

This Application Note details two advanced formulation strategies to overcome these barriers:

  • Protocol A: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) Inclusion Complexation (Solubility Enhancement).
  • Protocol B: Mucoadhesive Chitosan Nanoparticles (Retention Enhancement).

Pre-Formulation Characterization

Before initiating protocols, the active pharmaceutical ingredient (API) must be characterized to ensure formulation compatibility.

ParameterValue / CharacteristicImplication for Formulation
Chemical Name 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamideActive CAI Agent
Molecular Weight 236.28 g/mol Small molecule; suitable for corneal transport
pKa ~7.30 (Sulfonamide group)Weak acid. Solubility increases at pH > 7.0, but stability is optimal at pH ~5.[1]0.
Solubility Water: Very slightly solubleAcetone: Slightly solubleDMF: SolubleRequires co-solvents or complexation for aqueous formulation.
Melting Point 205–206°CThermally stable for standard processing (excluding autoclaving).

Protocol A: HP- -CD Inclusion Complex

Objective: To encapsulate the hydrophobic MTZ molecule within the hydrophilic cavity of Hydroxypropyl-


-Cyclodextrin, increasing apparent aqueous solubility without using irritating organic solvents.
Mechanism of Action

The HP-


-CD ring forms a "host-guest" complex. The hydrophobic thiadiazole ring of MTZ enters the CD cavity, while the hydrophilic hydroxypropyl groups interact with the aqueous tear fluid.
Materials
  • Methazolamide (MTZ) (Micronized)

  • 2-Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Substitution degree 0.6–0.8)
  • Hydroxypropyl Methylcellulose (HPMC E4M) (Viscosity enhancer)

  • Milli-Q Water

Step-by-Step Methodology (Co-Evaporation Method)
  • Phase 1: Carrier Preparation

    • Dissolve 10.0 g of HP-

      
      -CD  in 50 mL of Milli-Q water.
      
    • Stir at 200 RPM until a clear solution is obtained.

  • Phase 2: Drug Incorporation

    • Dissolve 1.0 g of MTZ in 20 mL of Acetone (Class 3 solvent, low toxicity).

    • Note: Using acetone ensures molecular-level dispersion before complexation.

  • Phase 3: Complexation

    • Add the MTZ-Acetone solution dropwise to the HP-

      
      -CD aqueous solution under constant stirring (500 RPM) at 25°C.
      
    • Continue stirring for 24 hours in an open vessel (fume hood) to allow the acetone to evaporate completely.

  • Phase 4: Polymer Stabilization

    • Add 0.1% (w/v) HPMC to the solution.[2] HPMC acts as a ternary component, bridging the CD complex and improving stability constant (

      
      ).
      
  • Phase 5: Isolation

    • Filter the solution through a 0.45

      
      m membrane to remove uncomplexed drug.
      
    • Lyophilize (Freeze-dry) the filtrate:

      • Freezing: -40°C for 4 hours.

      • Primary Drying: -10°C at 0.1 mbar for 24 hours.

      • Secondary Drying: 25°C for 6 hours.

  • Reconstitution: The resulting powder can be reconstituted in isotonic phosphate buffer (pH 7.4) to yield a 1% MTZ ophthalmic solution .

Protocol B: Mucoadhesive Chitosan Nanoparticles

Objective: To create positively charged nanoparticles that adhere to the negatively charged corneal mucin, prolonging residence time and reducing drainage.

Visual Workflow: Ionic Gelation

IonicGelation cluster_0 Critical Step: pH Adjustment Chitosan Chitosan Phase (1% Acetic Acid + Tween 80) Mixing High-Shear Mixing (Droplet Formation) Chitosan->Mixing MTZ MTZ Solution (Acetone/DMSO) MTZ->Mixing Dropwise Addition TPP Crosslinker (TPP) (Aqueous Solution) Gelation Ionic Gelation (Crosslinking) TPP->Gelation Dropwise (Critical Ratio 3:1) Mixing->Gelation Centrifuge Centrifugation (15,000 rpm) Gelation->Centrifuge FinalNP MTZ-Chitosan NPs Centrifuge->FinalNP Resuspend in Buffer

Figure 1: Workflow for the preparation of Methazolamide-loaded Chitosan Nanoparticles via Modified Ionic Gelation.

Materials
  • Low Molecular Weight Chitosan (LMW-CS) (Deacetylation > 75%)

  • Sodium Tripolyphosphate (TPP)

  • Glacial Acetic Acid

  • Tween 80 (Surfactant)

  • Methazolamide[1][2][3][4][5][6][7][8][9]

Step-by-Step Methodology
  • Preparation of Chitosan Phase (Phase A):

    • Dissolve 100 mg LMW-Chitosan in 20 mL of 1% (v/v) aqueous acetic acid.

    • Stir overnight to ensure complete dissolution.

    • Adjust pH to 4.5–5.0 using 1M NaOH (Critical: Chitosan precipitates at pH > 6.5, but MTZ is unstable in very acidic conditions. pH 5.0 is the compromise).

    • Add 0.5% (w/v) Tween 80 to prevent particle aggregation.

  • Drug Loading:

    • Dissolve 20 mg MTZ in 2 mL Acetone.

    • Add the MTZ solution dropwise to Phase A under magnetic stirring (1000 RPM).

  • Ionic Gelation (Crosslinking):

    • Prepare a 1 mg/mL TPP aqueous solution .

    • Add TPP solution dropwise to the Chitosan/MTZ mixture.

    • Ratio: Maintain a Chitosan:TPP mass ratio of 3:1 .

    • Observation: The solution will turn opalescent (Tyndall effect), indicating nanoparticle formation.

  • Harvesting:

    • Stir for 30 minutes to harden particles.

    • Centrifuge at 15,000 RPM for 30 minutes at 4°C.

    • Discard supernatant (free drug) and resuspend the pellet in isotonic buffer (pH 7.4).

Quality Control & Validation

Every batch must pass the following QC criteria before biological testing.

TestMethodologyAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)< 250 nm (for corneal penetration)
Polydispersity Index (PDI) DLS< 0.3 (Monodisperse)
Zeta Potential Electrophoretic Mobility+20 to +35 mV (Ensures mucoadhesion)
Entrapment Efficiency (EE%) UV-Vis Spectrophotometry (254 nm) of supernatant> 60%
pH Potentiometry6.5 – 7.4 (Buffered)

Calculation for Entrapment Efficiency:



Biological Mechanism & Efficacy[6][10][11]

The efficacy of the formulation relies on the inhibition of Carbonic Anhydrase (CA-II) in the ciliary body.

Mechanism Drop Topical MTZ Formulation (CD-Complex or NPs) Cornea Corneal Permeation (Lipophilic/Mucoadhesive) Drop->Cornea Stroma Stromal Diffusion Cornea->Stroma Ciliary Target: Ciliary Epithelium Stroma->Ciliary CAII Inhibition of Carbonic Anhydrase II Ciliary->CAII Binding Bicarb Reduced Bicarbonate (HCO3-) Production CAII->Bicarb Blocks Reaction Aqueous Decreased Aqueous Humor Secretion Bicarb->Aqueous Osmotic Effect IOP LOWER INTRAOCULAR PRESSURE (IOP) Aqueous->IOP

Figure 2: Pharmacological pathway of topical Methazolamide reducing Intraocular Pressure.

References

  • Gudmundsdottir, F. et al. (2000). Methazolamide 1% in cyclodextrin solution lowers IOP in human ocular hypertension. Investigative Ophthalmology & Visual Science. Link

  • Fathalla, Z. et al. (2017). Formulation and evaluation of methazolamide-loaded biodegradable nanoparticles for ocular delivery. Journal of Drug Delivery Science and Technology. Link

  • Loftsson, T. & Jarvinen, T. (1999). Cyclodextrins in ophthalmic drug delivery. Advanced Drug Delivery Reviews. Link

  • PubChem. (n.d.).[10] 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide (Methazolamide) Compound Summary. National Library of Medicine. Link

  • Maren, T. H. (1995).[2] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

Sources

Mass spectrometry fragmentation patterns of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Fragmentation Dynamics of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide via ESI-MS/MS

Executive Summary

This application note details the mass spectrometric characterization of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide , a critical structural analog often encountered in the synthesis and degradation profiling of carbonic anhydrase inhibitors (e.g., Methazolamide).

Understanding the fragmentation of this molecule is essential for:

  • Impurity Profiling: Distinguishing it from des-methyl or ring-opened degradation products.

  • Metabolite Identification: Tracking demethylation or deamination pathways in ADME studies.

  • Forensic/QC Analysis: Verifying synthetic integrity in drug development.

This guide moves beyond simple spectral listing, offering a mechanistic derivation of fragmentation pathways grounded in electrospray ionization (ESI) dynamics.[1][2]

Chemical Context & Properties

PropertyValueNotes
Formula C₃H₆N₄O₂S₂Heterocyclic sulfonamide
Monoisotopic Mass 194.00 DaBased on ³²S, ¹²C, ¹⁴N
[M+H]⁺ 195.01 DaESI Positive Mode (Dominant)
[M-H]⁻ 193.00 DaESI Negative Mode (Acidic Sulfonamide H)
Key Moieties 1,3,4-Thiadiazole RingHigh stability, prone to N₂ extrusion
Sulfonamide (-SO₂NH-)Prone to SO₂ loss (rearrangement)
Primary Amine (-NH₂)Protonation site

Experimental Protocol: LC-MS/MS Workflow

To replicate these results, the following validated protocol is recommended. This workflow ensures optimal ionization and separation from matrix interferences.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1000 ppm).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? The primary amine at position 5 requires acidic conditions to ensure efficient protonation ([M+H]⁺) in positive mode.

LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

MS Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive (+) and Negative (-).[1][4]

  • Capillary Voltage: 3.5 kV (+), 2.5 kV (-).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramped 15–35 eV (To observe both labile and stable fragments).

Fragmentation Dynamics & Mechanistic Insight

The fragmentation of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is governed by three competitive pathways: Sulfonamide Rearrangement , Inductive Cleavage , and Ring Fission .

Pathway A: The Sulfonamide Rearrangement (Loss of SO₂)

A hallmark of sulfonamide mass spectrometry is the extrusion of sulfur dioxide (SO₂).[5] Unlike simple bond cleavage, this is often a rearrangement where the sulfonamide nitrogen (bearing the methyl group) attacks the thiadiazole ring ipso-carbon, expelling SO₂.

  • Transition: m/z 195 ([M+H]⁺) → m/z 131

  • Mechanism: [R-SO₂-NHMe]⁺ → [R-NHMe]⁺ + SO₂ (Neutral Loss 64 Da).

  • Resulting Ion: 5-amino-2-(methylamino)-1,3,4-thiadiazole.

Pathway B: Sulfonamide Cleavage (S-N Bond Break)

Direct inductive cleavage of the S-N bond results in the loss of the methylamine moiety.

  • Transition: m/z 195 → m/z 164

  • Mechanism: Heterolytic cleavage yielding the sulfonyl cation.

  • Neutral Loss: Methylamine (CH₃NH₂, 31 Da).

  • Significance: High abundance of m/z 164 indicates the integrity of the sulfonyl-thiadiazole connection.

Pathway C: Thiadiazole Ring Fission

At higher collision energies (>30 eV), the stable thiadiazole ring fragments. This typically involves the loss of N₂ or HCN.

  • From m/z 131 (Daughter):

    • Loss of HCN (27 Da) → m/z 104.

    • Loss of N₂ (28 Da) → m/z 103 (Thio-isocyanates).

Visualizing the Fragmentation Tree

The following diagram maps the precursor ion to its critical product ions. This "family tree" of ions is used for spectral matching in software like MassLynx or Xcalibur.

FragmentationTree Parent Precursor Ion [M+H]+ = 195.01 (C3H7N4O2S2)+ Frag131 m/z 131.02 [M+H - SO2]+ (Rearrangement) Parent->Frag131 - SO2 (64 Da) Rearrangement Frag164 m/z 164.00 [M+H - CH3NH2]+ (Sulfonyl Cation) Parent->Frag164 - CH3NH2 (31 Da) Inductive Cleavage Frag116 m/z 116.05 [M+H - SO2NHCH3]+ Parent->Frag116 - SO2NHCH3 (79 Da) Frag104 m/z 104.01 [131 - HCN]+ Frag131->Frag104 - HCN (27 Da) Ring Fission Frag89 m/z 89.00 [131 - NCNH2]+ Frag131->Frag89 - Cyanamide (42 Da)

Figure 1: ESI(+) Fragmentation pathway of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide. The green node represents the diagnostic SO₂-loss rearrangement characteristic of sulfonamides.

Detailed Experimental Protocol (Method File)

To ensure reproducibility across different labs, the following detailed method parameters are provided.

Diagram: The Analytical Workflow

Workflow Sample Sample Prep 1 µg/mL in MeOH:H2O + 0.1% FA LC LC Separation C18 Column Gradient Elution Sample->LC Ionization ESI Source (+): 3.5 kV (-): 2.5 kV LC->Ionization Analyzer MS/MS Acquisition CID @ 15-35 eV Ionization->Analyzer Data Data Analysis Extract Ion Chromatogram (XIC) m/z 195 > 131 Analyzer->Data

Figure 2: Step-by-step analytical workflow for the identification of the target sulfonamide.

Critical Control Points (CCPs)
  • pH Control: The mobile phase must be acidic (pH < 3). At neutral pH, the sulfonamide moiety (pKa ~9-10) and the amine (pKa ~2-3 for thiadiazole amines) can lead to mixed ionization states, reducing sensitivity.

  • Cone Voltage: Set too high (>50V), in-source fragmentation will mimic the MS/MS spectrum, causing the loss of the precursor ion (m/z 195) before selection.

  • Isomer Differentiation: This molecule is isomeric with N-methyl-5-amino-1,3,4-thiadiazole-2-sulfonamide (methyl on the ring nitrogen). The fragmentation pattern (specifically the ratio of m/z 131 to m/z 164) distinguishes them. The N-methyl sulfonamide favors the SO₂ loss (m/z 131) more strongly than the ring-methylated isomer.

References

  • Holčapek, M., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

    • Relevance: Establishes the fundamental mechanism for SO₂ extrusion in sulfonamides via rearrangement.
  • Thevis, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

    • Relevance: Provides the mechanistic basis for distinguishing between simple cleavage and rearrangement ions in sulfonamide deriv
  • PubChem Compound Summary. (2024). "5-Amino-1,3,4-thiadiazole-2-sulfonamide."[6][7] National Center for Biotechnology Information. Link

    • Relevance: Source for physicochemical properties and structural valid
  • NIST Mass Spectrometry Data Center. (2023). "1,3,4-Thiadiazole-2(3H)-thione, 5-amino-."[7][8] Link

    • Relevance: Reference spectra for the thiadiazole core fragment

Sources

Procedures for N-methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Methylated 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides detailed procedures and scientific rationale for the N-methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide. This compound, the deacetylated analog of the carbonic anhydrase inhibitor acetazolamide, presents multiple potential sites for methylation, making regioselectivity a critical challenge. This document explores the chemical principles governing the reaction, outlines two distinct protocols for achieving N-methylation, and details the necessary analytical techniques for product validation. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize specific N-methylated isomers for pharmacological and biological investigation.

Introduction: Significance and Context

5-amino-1,3,4-thiadiazole-2-sulfonamide is a foundational scaffold in medicinal chemistry, most notably as the core of acetazolamide, a widely used diuretic and treatment for glaucoma[1]. The introduction of a methyl group to one of its nitrogen atoms can profoundly alter its pharmacological properties. For instance, N-methylation of the closely related acetazolamide can either abolish its primary biological activity or create analogs with new therapeutic potential.

Specifically, methylation at the sulfonamide moiety to produce N-methylacetazolamide results in a compound that loses its ability to inhibit carbonic anhydrase, making it a valuable negative control in physiological studies to distinguish between carbonic anhydrase-dependent and independent effects of the parent drug[2][3]. Conversely, methylation at a ring nitrogen is a key feature of Methazolamide, another potent carbonic anhydrase inhibitor with distinct pharmacokinetic properties, such as greater lipid solubility and a longer half-life compared to acetazolamide[4]. The synthesis of these methylated derivatives is crucial for structure-activity relationship (SAR) studies and for developing a deeper understanding of drug mechanisms[5].

This guide focuses on providing robust and replicable protocols for the selective N-methylation of the 5-amino-1,3,4-thiadiazole-2-sulfonamide core.

Scientific Principles and Mechanistic Rationale

Substrate Reactivity and Regioselectivity

The primary challenge in the N-methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide is controlling the site of methylation. The molecule possesses three distinct types of nitrogen atoms, each with potential for alkylation:

  • The 5-Amino Group (-NH₂): This exocyclic amine is a primary nucleophile. It is generally considered the most basic and nucleophilic site, making it a likely target for methylation under neutral or mildly basic conditions.

  • The Sulfonamide Group (-SO₂NH₂): The protons on the sulfonamide nitrogen are acidic. In the presence of a sufficiently strong base, this group is deprotonated to form a highly nucleophilic sulfonamide anion. Methylation at this site yields N-methylsulfonamides.

  • The Ring Nitrogens (N-3 and N-4): The heterocyclic nitrogens of the thiadiazole ring can also be alkylated, leading to the formation of a quaternary ammonium salt or, following a rearrangement, a methylated ring system as seen in methazolamide[4].

The final product distribution is dictated by a careful interplay of reaction conditions:

  • Basicity: A weak base may only activate the 5-amino group, whereas a strong base (e.g., NaH, K₂CO₃) will deprotonate the sulfonamide, directing methylation to that site.

  • Methylating Agent: "Hard" methylating agents like dimethyl sulfate tend to react at the site of highest charge density (e.g., the sulfonamide anion), while "soft" agents like methyl iodide may favor the more nucleophilic amino group. Hazardous but effective reagents like diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), are particularly effective for methylating acidic protons on sulfonamides and carboxylic acids[6][7][8].

  • Protecting Groups: To achieve unambiguous regioselectivity, a protection strategy is often the most reliable approach. Acetylation of the 5-amino group (forming acetazolamide) effectively blocks its nucleophilicity, thereby directing subsequent methylation to either the sulfonamide or ring nitrogens[9].

Workflow for Synthesis and Validation

The overall process for synthesizing and validating the target compound follows a logical sequence of synthesis, purification, and characterization.

G cluster_0 Synthesis Phase cluster_1 Purification & Validation Phase Reagents Select & Prepare Reagents (Starting Material, Base, Methylating Agent) Reaction Perform N-Methylation Reaction under Controlled Conditions Reagents->Reaction Workup Quench Reaction & Perform Aqueous Work-up Reaction->Workup Crude Isolate Crude Product Workup->Crude Purify Purify Crude Product (Recrystallization or Chromatography) Crude->Purify Transfer Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Purity Assess Purity (HPLC, Melting Point) Characterize->Purity G Start 5-Amino-1,3,4-thiadiazole-2-sulfonamide Reagent1 + Acetic Anhydride (in Acetic Acid) Start->Reagent1 Product1 Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) Reagent1->Product1

Sources

Application Note & Protocol: A Framework for Establishing Dosage and Administration of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Systematic Approach for a Novel Sulfonamide

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic sulfonamide derivative. Members of this chemical class are known to interact with critical physiological pathways, most notably as inhibitors of carbonic anhydrase (CA) enzymes.[1][2] The parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, is a known structural analog of the clinically used drug acetazolamide.[3] Given its structure, 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide holds potential for investigation in therapeutic areas where modulation of carbonic anhydrase or related pathways is desirable, such as glaucoma, epilepsy, or certain metabolic conditions.[1][3]

Currently, specific, peer-reviewed data on the in vivo dosage and administration of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide in murine models is not widely published. This document provides researchers, scientists, and drug development professionals with a comprehensive framework to systematically determine the appropriate dosage, administration route, and vehicle for this compound. The protocols herein are based on established principles of preclinical toxicology, drawing from guidelines for acute toxicity testing and data from structurally related, well-characterized sulfonamides like acetazolamide and methazolamide.[4][5][6][7][8]

The primary objective is to empower researchers to conduct foundational dose-range finding (DRF) studies to establish the Maximum Tolerated Dose (MTD), which is the essential first step for designing subsequent, robust efficacy studies.[9][10]

Pre-formulation and Vehicle Selection: The Foundation of In Vivo Success

The success of any in vivo study hinges on the appropriate preparation and solubilization of the test article. Poorly soluble compounds present significant challenges, and the choice of vehicle is critical for ensuring accurate dosing and avoiding confounding toxicity from the vehicle itself.[11][12][13]

Causality Behind Vehicle Choice

The ideal vehicle should solubilize the compound at the required concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.[14] Given that novel sulfonamides often exhibit low aqueous solubility, a tiered approach to vehicle screening is recommended.[15]

Recommended Vehicle Screening Protocol
  • Tier 1 (Aqueous Solutions): Attempt to dissolve the compound in standard aqueous vehicles like sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS). These are the safest and preferred options if solubility permits.[11][13]

  • Tier 2 (Co-solvents & Surfactants): If aqueous solubility is insufficient, evaluate co-solvent systems. A common starting point is a mixture of Dimethyl sulfoxide (DMSO) and an aqueous carrier.

    • Critical Note: The final concentration of DMSO should be kept to a minimum, ideally below 10% v/v for intraperitoneal (IP) administration, as higher concentrations can cause sterile peritonitis and neurotoxicity, confounding experimental results.[11][12][13]

  • Tier 3 (Complex Formulations): For highly insoluble compounds, consider vehicles like Polyethylene glycol (PEG-400), or aqueous suspensions using agents like 0.5% Carboxymethylcellulose (CMC).[11][12][13]

Table 1: Properties of Common Preclinical Vehicles for Murine Studies

VehicleCompositionRoute SuitabilityAdvantagesDisadvantages & Cautions
Saline 0.9% NaCl in sterile waterPO, IP, IV, SCIsotonic, non-toxic, well-tolerated.[14]Poor solvent for hydrophobic compounds.
PBS Phosphate-Buffered SalinePO, IP, IV, SCIsotonic, buffered pH, non-toxic.[14]Poor solvent for hydrophobic compounds.
DMSO/Saline 5-10% DMSO in SalinePO, IPGood solubilizing power for many compounds.[14]Can cause local irritation and systemic toxicity at >10%.[11][13] Must run a vehicle-only control group.
PEG-400 Polyethylene glycol 400PO, IPSolubilizes a wide range of compounds.Can be viscous and may cause neurotoxicity at higher doses.[11][12]
CMC Suspension 0.5% (w/v) Carboxymethylcellulose in waterPOGood for oral administration of insoluble compounds.Forms a suspension, not a true solution; requires constant agitation for dose uniformity. Not suitable for IV/IP.[11]

Core Directive: Protocol for Dose-Range Finding (DRF) Study

The cornerstone of establishing a dosing regimen is the DRF study, designed to identify the Maximum Tolerated Dose (MTD).[9] The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight over the observation period.[16] This protocol is adapted from established OECD guidelines for acute oral toxicity.[17][18][19][20]

Experimental Design
  • Animal Model: C57BL/6 or Swiss Webster mice are commonly used strains.[4][5] Use healthy, young adult animals (e.g., 8-12 weeks old).

  • Group Size: A minimum of 3-5 mice per dose group is recommended for initial range-finding.[17]

  • Dose Selection:

    • Starting Dose: In the absence of data, a conservative starting dose is 10 mg/kg. For sulfonamides, guidance can be taken from related compounds. Acetazolamide has been administered to mice at doses ranging from 40 mg/kg to 250 mg/kg.[5][7][21] A starting dose of 25 mg/kg is a scientifically grounded choice.

    • Dose Escalation: Employ a dose escalation scheme, such as a modified Fibonacci sequence (e.g., 25, 50, 100, 200, 400 mg/kg). This allows for efficient exploration of the dose-response curve.

  • Administration Route: Intraperitoneal (IP) injection is a common route for initial studies due to rapid absorption. Oral gavage (PO) is also highly relevant for translatability. This protocol will detail the IP route.

  • Controls: A vehicle-only control group is mandatory.

Step-by-Step Protocol for IP Administration
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least 5 days prior to the experiment.[17]

  • Preparation: Prepare fresh dosing solutions on the day of administration. Warm solutions to room temperature to avoid animal discomfort.[22]

  • Animal Restraint: Restrain the mouse securely, ensuring the skin over the shoulders is taut but not restricting breathing. Turn the animal to expose the abdomen.[22][23]

  • Injection Site Identification: Mentally divide the abdomen into four quadrants. The target injection site is the lower right quadrant to avoid the cecum and urinary bladder.[22][24][25] Disinfect the area with an alcohol swab.[22]

  • Injection: Tilt the animal's head slightly downwards.[25] Using a 25-27 gauge needle, insert the needle with the bevel up at a 30-45 degree angle.[22][24]

  • Aspiration & Dosing: Gently pull back the plunger to ensure negative pressure (no fluid or blood enters the syringe). If negative pressure is confirmed, administer the substance slowly. The maximum injection volume should not exceed 10 ml/kg.[24]

  • Post-Injection Monitoring: Withdraw the needle and return the animal to its cage. Observe immediately for any signs of distress.[24]

Monitoring and Endpoints
  • Observation Period: Animals should be closely monitored for 1-4 hours post-dosing and then daily for a total of 14 days.[26]

  • Clinical Signs: Record observations including changes in posture, activity, breathing, and presence of tremors, convulsions, or ataxia.

  • Body Weight: Measure body weight just before dosing and daily thereafter.

  • Necropsy: At the end of the study, a gross necropsy should be performed on all animals to identify any organ abnormalities.[26]

Data Analysis and MTD Determination

The MTD is determined by the highest dose level at which no mortality occurs, body weight loss does not exceed 10%, and no severe, irreversible clinical signs of toxicity are observed.

Table 2: Example Data from a Hypothetical DRF Study

Dose Group (mg/kg)NMortality (Day 14)Mean Body Weight Change (Day 7)Key Clinical SignsMTD Determination
Vehicle Control50/5+ 5.2%Normal-
5050/5+ 3.1%NormalTolerated
10050/5- 2.5%Mild, transient lethargy post-doseTolerated
20050/5- 8.9%Significant lethargy, mild ataxia for 4hConsidered MTD
40052/5- 15.6% (survivors)Severe ataxia, tremorsExceeds MTD

Visualization of Key Processes

Experimental Workflow

The following diagram outlines the logical flow for establishing the MTD.

DRF_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Formulation Vehicle Selection & Compound Formulation Dosing Administer Single Dose (Vehicle, 25, 50, 100, 200 mg/kg) Formulation->Dosing AnimalPrep Animal Acclimatization & Baseline Weights AnimalPrep->Dosing Monitor Intensive Monitoring (0-4h) Daily Monitoring (14 days) (Clinical Signs, Body Weight) Dosing->Monitor Data Compile Mortality, Weight Change, & Clinical Data Monitor->Data MTD Determine MTD Data->MTD Efficacy Design Efficacy Studies (e.g., 0.5x, 1x, 2x MTD) MTD->Efficacy Proceed to Efficacy Studies

Caption: Workflow for Dose-Range Finding (DRF) Study.

Putative Signaling Pathway

As a sulfonamide derivative, 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is predicted to act as a carbonic anhydrase (CA) inhibitor. The diagram below illustrates this general mechanism.

CA_Inhibition cluster_cell Cellular Environment CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrates H2CO3 H2CO3 (Carbonic Acid) Ions H+ + HCO3- (Proton & Bicarbonate) H2CO3->Ions Spontaneous Dissociation CA->H2CO3 Catalysis Compound 5-amino-N-methyl- 1,3,4-thiadiazole-2-sulfonamide Compound->CA Inhibition

Caption: Putative mechanism: Inhibition of Carbonic Anhydrase.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for initiating in vivo studies with 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide in murine models. By first conducting a systematic DRF study to determine the MTD, researchers can establish a safe and effective dose range for subsequent pharmacological and efficacy evaluations. Adherence to these principles of careful formulation, methodical dose escalation, and comprehensive monitoring is paramount for generating reproducible and reliable preclinical data.

References

  • Gray, B. G., & Koch, C. M. (1989). Acute and chronic acetazolamide administration in DBA and C57 mice: effects of age. Epilepsy research, 4(1), 35–42. Available at: [Link]

  • White, H. S., Woodbury, D. M., & Kemp, J. W. (1986). Correlation between effects of acute acetazolamide administration to mice on electroshock seizure threshold and maximal electroshock seizure pattern, and on carbonic anhydrase activity in subcellular fractions of brain. Epilepsia, 27(5), 504–509. Available at: [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. University of British Columbia. Available at: [Link]

  • The University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Available at: [Link]

  • Bio-protocol. (2023). Intraperitoneal Injection of Neonatal Mice. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Office of the University Veterinarian. Available at: [Link]

  • OECD. (1987). Test Guideline 401 - Acute Oral Toxicity. Organisation for Economic Co-operation and Development. Available at: [Link]

  • Drugs.com. (2026). Acetazolamide: Package Insert / Prescribing Information. Available at: [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4). Available at: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • Sousa, F. B., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 123-136. Available at: [Link]

  • University of Alberta Libraries. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Available at: [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Available at: [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Berkowitz, B. A., et al. (2024). Acetazolamide Challenge Changes Outer Retina Bioenergy-Linked and Anatomical OCT Biomarkers Depending on Mouse Strain. Investigative Ophthalmology & Visual Science, 65(3), 29. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • Ralser, D. J., et al. (2024). Methazolamide Reduces the AQP5 mRNA Expression and Immune Cell Migration—A New Potential Drug in Sepsis Therapy?. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

  • IVAMI. (2001). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Review and Evaluation of Pharmacology and Toxicology. Available at: [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]

  • Zhang, Y., et al. (2024). Methazolamide Can Treat Atherosclerosis by Increasing Immunosuppressive Cells and Decreasing Expressions of Genes Related to Proinflammation, Calcification, and Tissue Remodeling. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Gemoets, H. P. L., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Scientific Reports, 8(1), 3462. Available at: [Link]

  • Medscape. (n.d.). Methazolamide dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]

  • ECETOC. (n.d.). Guidance on Dose Selection. Available at: [Link]

  • Botham, P. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory toxicology and pharmacology, 132, 105180. Available at: [Link]

  • Kaplaushenko, A., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1). Available at: [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. Available at: [Link]

  • PrescriberPoint. (2025). Methazolamide (methazolamide) - Dosing, PA Forms & Info. Available at: [Link]

  • Olar, R., et al. (2015). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-169. Available at: [Link]

  • AA Pharma Inc. (2010). PRODUCT MONOGRAPH METHAZOLAMIDE. Available at: [Link]

  • Senturk, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 282-287. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating pH Stability of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions to address the pH stability challenges commonly encountered during experimental work with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide.

Q1: What are the key structural features of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide that influence its pH stability?

A1: The pH-dependent behavior of this molecule is primarily governed by two functional groups: the sulfonamide moiety (-SO₂NHCH₃) and the amino group (-NH₂) attached to the 1,3,4-thiadiazole ring. The sulfonamide group has an acidic proton, and its pKa is predicted to be around 8.00[1]. This means that at pH values above 8.00, the sulfonamide will be predominantly in its deprotonated, anionic form, which can influence its solubility and reactivity. The amino group, being basic, will be protonated at acidic pH. The interplay between these ionizable groups dictates the molecule's overall charge, solubility, and susceptibility to degradation under different pH conditions.

Q2: What is the expected solubility of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide at different pH values?

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide have not been extensively documented. However, based on studies of the sulfonamide class and the structurally similar compound acetazolamide, the primary degradation route is likely hydrolysis of the sulfonamide bond, particularly under alkaline conditions. This would result in the formation of the corresponding sulfonic acid. The 1,3,4-thiadiazole ring itself can also be susceptible to cleavage under harsh acidic or basic conditions, although this is generally less common.

Q4: What are the initial signs of degradation I should look for in my experiments?

A4: The first indications of degradation are often changes in the physical appearance of your solution, such as a color change or the formation of a precipitate. Analytically, you may observe the appearance of new peaks in your chromatograms (e.g., HPLC) or a decrease in the peak area of the parent compound over time. Unexpected or inconsistent results in your biological assays can also be an indicator of compound instability.

II. Troubleshooting Guide: pH-Related Experimental Challenges

This section provides a structured approach to identifying and resolving common pH stability issues.

Issue 1: Precipitation of the Compound During Experimentation

Description: You observe the formation of a solid precipitate in your aqueous experimental medium, leading to inaccurate concentration and unreliable results.

Causality: This is often due to the compound's low solubility at the specific pH of your experiment. As discussed, sulfonamides can have a U-shaped solubility curve with a minimum in the neutral pH range.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Protocol for pH Adjustment:

  • Prepare a stock solution of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide in a suitable organic solvent like DMSO.

  • Prepare your aqueous experimental buffer at the desired pH (e.g., pH 4.5 or pH 9.5).

  • Spike the buffer with a small volume of the stock solution to achieve the final desired concentration.

  • Visually inspect for any precipitation over time.

  • If precipitation occurs, consider preparing a range of buffers with varying pH to identify the optimal solubility window for your specific experimental conditions.

Issue 2: Inconsistent or Decreasing Compound Activity Over Time

Description: You observe a time-dependent loss of biological activity or a decrease in the concentration of the parent compound as measured by an analytical method like HPLC.

Causality: This suggests that the compound is degrading under your experimental conditions. The rate of degradation is likely pH-dependent.

Troubleshooting Workflow:

Caption: Workflow for investigating compound degradation.

Protocol for a Rapid pH Stability Screen:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems are citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Sample Preparation: Prepare solutions of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or room temperature).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer is a good starting point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. This will give you a clear indication of the pH range where the compound is most stable.

Table 1: Example Data from a Rapid pH Stability Screen

pH% Remaining at 0h% Remaining at 8h% Remaining at 24h
3.010099.599.1
5.010099.298.5
7.010095.389.7
9.010088.175.4

III. Advanced Experimental Design & Data Interpretation

For more in-depth investigations, a forced degradation study is recommended. This will help to identify potential degradation products and establish a stability-indicating analytical method.

Protocol for Forced Degradation Study:

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate, acetate)

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a shorter duration (e.g., 1-4 hours) as sulfonamides are often more susceptible to base-catalyzed hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for several hours.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for 24 hours. Also, heat a solution of the compound in a neutral buffer.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Control Samples: Prepare control samples in the same solvents without the stressor and keep them under normal conditions.

  • Analysis: Analyze all samples by a suitable HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

Data Interpretation:

  • Chromatographic Profile: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks indicates degradation.

  • Mass Spectrometry: Use the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products. For example, a mass increase of 16 Da could suggest oxidation, while a specific mass loss might indicate hydrolysis of the sulfonamide group.

  • Degradation Pathway Map: Based on the identified degradants, you can construct a potential degradation pathway map for the molecule under different stress conditions.

IV. References

  • N-methylacetazolamide is an acetazolamide analog. (n.d.). The noncarbonic anhydrase inhibiting acetazolamide analog N-methylacetazolamide reduces the hypercapnic, but not hypoxic, ventilatory response. Retrieved from [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). o-chem.org. Retrieved from [Link]

Sources

Purification techniques for separating N-methyl isomers in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in thiadiazole synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of separating N-methyl positional isomers. The inherent similarities in the physicochemical properties of these isomers often make their purification a significant bottleneck. This resource is designed to provide both theoretical grounding and practical, field-proven solutions to overcome these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the separation of N-methyl thiadiazole isomers.

Problem 1: Poor or No Separation of Isomers on Analytical TLC/Flash Chromatography

You've run a reaction to methylate a thiadiazole precursor, and NMR analysis of the crude product indicates a mixture of N-methyl isomers. However, on a standard silica gel TLC plate or during flash column chromatography, the isomers appear as a single spot or a heavily overlapping smear.

Root Cause Analysis:

The primary reason for poor separation is the minimal difference in polarity between the N-methyl positional isomers. The location of the methyl group may only slightly alter the molecule's overall dipole moment and its interaction with the stationary phase (e.g., silica gel). Standard solvent systems like ethyl acetate/hexane may not be selective enough to resolve these subtle differences.

Solutions & Protocols:

  • Systematic Solvent System Screening: Do not rely on a single solvent system. A methodical screening process is crucial. The goal is to find a mobile phase that maximizes the differential interaction of the isomers with the stationary phase.

    • Introduce a More Polar, Protic Solvent: Add a small percentage (1-5%) of methanol or isopropanol to a dichloromethane or ethyl acetate-based mobile phase. The alcohol can modulate the silica surface activity and introduce different hydrogen bonding interactions.

    • Utilize Alternative Solvent Systems: Explore less common solvent systems that offer different selectivities. For positional isomers, systems involving ethers (like MTBE or Diethyl Ether) or chlorinated solvents (DCM) can be effective.[1]

    • Consider Adsorption Chromatography Principles: For aromatic positional isomers, normal phase chromatography on silica or alumina is often the most effective starting point due to differential adsorption mechanisms.[2]

  • Experiment with Different Stationary Phases: If solvent screening on silica is unsuccessful, the stationary phase itself is the next variable to change.

    • Polar-Embedded Phases: For reversed-phase HPLC, columns with polar-embedded groups (e.g., amide, carbamate) can offer unique selectivity for isomers compared to standard C18 columns.[2]

    • Phenyl Phases: These columns can separate aromatic isomers through pi-pi stacking interactions between the analyte's aromatic ring and the phenyl groups on the stationary phase. This provides a separation mechanism beyond simple polarity.[2]

Problem 2: Isomers Co-elute During Preparative Chromatography

You've achieved faint separation on analytical TLC, but when scaling up to preparative flash or automated chromatography, the fractions are still cross-contaminated.

Root Cause Analysis:

The resolution achieved on a thin TLC plate does not always translate directly to a packed column, where band broadening is more significant. The very small difference in retention factor (ΔRf) means that the chromatographic bands of the isomers overlap extensively as they travel down the column.

Solutions & Protocols:

  • Optimize Column Chromatography Parameters:

    • Use a Finer Stationary Phase: Employ silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) to increase column efficiency and reduce band broadening.

    • Employ a Shallow Gradient: If using an automated system, run a very shallow gradient of the eluting solvent around the concentration that gives an Rf of ~0.2-0.3 for the isomer mixture.

    • Dry Loading: Always adsorb the crude mixture onto a small amount of silica gel ("dry loading") rather than loading it as a concentrated solution ("wet loading"). This ensures a tight initial band and improves resolution.

  • Transition to High-Performance Techniques: For isomers that are inseparable by flash chromatography, more powerful techniques are necessary.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the next logical step. The higher efficiency of HPLC columns can often resolve isomers that co-elute in flash chromatography.

    • Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful technique for separating isomers, including positional and chiral isomers.[3][4][5] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[3][6] SFC is often considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption.[5]

Problem 3: Difficulty Differentiating Isomers Using Standard Analytical Methods (¹H NMR, MS)

You have successfully isolated what you believe are two different isomers, but their ¹H NMR spectra are nearly identical, and their mass spectra show the same molecular ion.

Root Cause Analysis:

Positional isomers have the same mass and often very similar electronic environments. Protons on the thiadiazole ring or the new N-methyl group may have almost identical chemical shifts. Similarly, standard electron ionization mass spectrometry (EI-MS) may produce identical fragmentation patterns.

Solutions & Protocols:

  • Advanced NMR Techniques:

    • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D selective NOE experiment is invaluable. Irradiation of one N-methyl group should show a spatial correlation (an NOE enhancement) to the protons on the adjacent part of the thiadiazole ring or nearby substituents. This provides unambiguous proof of the methyl group's position.

    • Carbon-13 NMR (¹³C NMR): While ¹H NMR may be ambiguous, the chemical shifts of the carbon atoms within the thiadiazole ring are often more sensitive to the position of the N-methyl group.

  • High-Resolution Tandem Mass Spectrometry (MS/MS):

    • While the parent ions are identical, the fragmentation pathways under controlled collision-induced dissociation (CID) can differ. Subtle differences in bond strengths adjacent to the N-methyl group can lead to unique daughter ions that can be used to distinguish the isomers. This technique is particularly useful for differentiating 4,5-functionalized 1,2,3-thiadiazoles from isomeric 1,2,3-triazoles.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategy and selection of purification techniques.

Q1: What is the most logical workflow for approaching the separation of new N-methyl thiadiazole isomers?

A: A tiered approach, starting with the simplest and most cost-effective methods, is recommended. This workflow minimizes time and resource expenditure.

workflow start Crude Reaction Mixture (Isomer Mix) tlc 1. Analytical TLC Screening (Multiple Solvent Systems) start->tlc flash 2. Flash Column Chromatography (Optimized Conditions) tlc->flash Separation Seen fail1 No Separation tlc->fail1 No ΔRf isolated Pure Isomers flash->isolated Success fail2 Co-elution flash->fail2 Impure Fractions prep_hplc 3. Preparative HPLC (Normal or Reversed Phase) prep_hplc->isolated Success fail3 Still Co-eluting prep_hplc->fail3 Impure Fractions sfc 4. Supercritical Fluid Chromatography (SFC) sfc->isolated Success fail1->prep_hplc fail2->prep_hplc fail3->sfc

Caption: Workflow for Isomer Purification.

Q2: When should I consider non-chromatographic methods like recrystallization?

A: Recrystallization, also known as fractional crystallization, can be a highly effective and scalable purification method if the isomers have significantly different solubilities in a particular solvent.[8][9] It is most successful when one isomer is the major product and the other is a minor impurity.

When to Use Recrystallization:

  • When you have a solid, crystalline crude product.

  • When one isomer is significantly less soluble than the other in a chosen solvent.

  • For large-scale purification where chromatography would be prohibitively expensive.

Protocol: Basic Fractional Recrystallization

  • Solvent Selection: Find a solvent where the desired isomer has high solubility at high temperatures and low solubility at low temperatures. The undesired isomer should ideally remain soluble at low temperatures.

  • Dissolution: Dissolve the impure solid mixture in the minimum amount of boiling solvent to create a saturated solution.[8]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. Slow cooling is critical for the formation of pure crystals, as it allows the correct molecules to selectively deposit onto the growing crystal lattice.[9]

  • Isolation: Collect the formed crystals by vacuum filtration.[10]

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR. It may be necessary to repeat the process to achieve high purity.

Q3: Supercritical Fluid Chromatography (SFC) is often mentioned for isomer separation. What are its primary advantages?

A: SFC has emerged as a superior technique for challenging separations, particularly for isomers and chiral compounds.[3][5] Its advantages over traditional HPLC are significant.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Primarily supercritical CO₂, often with a small amount of organic modifier (e.g., methanol).[3]Organic solvents (e.g., hexane, ethyl acetate, acetonitrile, water).
Speed Very fast. The low viscosity of supercritical CO₂ allows for high flow rates without high backpressure.[5]Slower, limited by solvent viscosity and system pressure limits.
Resolution Excellent. High diffusion coefficients in the mobile phase lead to high chromatographic efficiency.[3]Good to excellent, but can be lower than SFC for difficult separations.
Solvent Usage "Green" technique. Drastically reduces organic solvent consumption.[5]High consumption of often toxic and expensive organic solvents.
Sample Recovery Simple and fast. The CO₂ evaporates upon depressurization, leaving the analyte in the modifier.[5]Requires removal of large volumes of non-volatile solvents, often via rotary evaporation.

Q4: My synthesis is supposed to be regioselective, but I'm still getting an isomeric mixture. What can I do?

A: Achieving perfect regioselectivity in the N-methylation of heterocyclic compounds is a known challenge because tautomerization can result in nitrogen atoms with very similar reactivity.[11] If chemical optimization fails to yield a single isomer, purification remains the only viable path. The techniques described in this guide—especially systematic chromatographic screening and the use of high-resolution methods like SFC—are precisely for addressing these challenging cases where synthesis is not perfectly selective. In some instances, biocatalytic methods using engineered methyltransferases are being developed to achieve higher regioselectivity than traditional chemical methods.[11]

References

  • The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. Available from: [Link]

  • Pell, R., et al. (2021). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed. Available from: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]

  • Shimadzu. (n.d.). Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu Corporation. Available from: [Link]

  • LabRulez LCMS. (n.d.). Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. Available from: [Link]

  • Shellie, R., et al. (n.d.). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. PubMed. Available from: [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]

  • Spiridonova, D. A., et al. (2018). Isolation, Identification, and Chromatographic Separation of N-Methyl Derivatives of Glycoluril. ResearchGate. Available from: [Link]

  • Péter, A., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available from: [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. LabXchange. Available from: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Google Patents. (n.d.). Separation of position isomers. Google Patents.
  • Day, G. M., et al. (n.d.). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. PMC - NIH. Available from: [Link]

  • ResearchGate. (2011). Separation of the cresol isomers by stripping crystallization. ResearchGate. Available from: [Link]

  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available from: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separation Principles. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Separation of positional isomers using chiral chromatography columns. ResearchGate. Available from: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Available from: [Link]

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available from: [Link]

  • PMC - NIH. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. Available from: [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]

  • Mapping Ignorance. (2017). Novel methods of chiral separation. Mapping Ignorance. Available from: [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. Available from: [Link]

  • PMC. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. PMC. Available from: [Link]

  • PubMed. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available from: [Link]

  • PMC. (n.d.). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra-. PMC. Available from: [Link]

  • Connect Journals. (n.d.). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. Connect Journals. Available from: [Link]

  • PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available from: [Link]

  • ResearchGate. (n.d.). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. ResearchGate. Available from: [Link]

  • PMC - NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available from: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available from: [Link]

  • PMC. (n.d.). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. PMC. Available from: [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available from: [Link]

  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. Available from: [Link]

  • Academic Journals. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. Academic Journals. Available from: [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Selectivity Profile of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide Against Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-dependent metalloenzymes that play a fundamental role in maintaining pH homeostasis by catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] In humans, 16 different α-CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and kinetic properties.[2] This diversity means that individual isoforms are involved in a wide array of physiological processes, from respiration and pH regulation to bone formation and electrolyte secretion.[3][4]

The involvement of specific CA isoforms in various pathologies has made them attractive therapeutic targets.[2] For instance, the cytosolic hCA II is a target for anti-glaucoma drugs, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are highly upregulated in hypoxic solid tumors and represent promising targets for anticancer therapies.[1][5][6][7]

However, the high degree of structural similarity across the active sites of all human CAs presents a significant challenge in drug development: achieving isoform selectivity.[1] Pan-CA inhibition can lead to undesirable side effects due to the disruption of essential physiological processes mediated by off-target isoforms.[6] Therefore, designing inhibitors that selectively target a specific, disease-related CA isoform while sparing others is a primary goal in modern medicinal chemistry.

This guide focuses on 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide , a derivative of the well-known sulfonamide class of CA inhibitors. We will provide a comparative analysis of its inhibitory activity against key human CA isoforms, detail the gold-standard experimental methodology for determining this selectivity, and discuss the structural basis for its binding preferences.

Comparative Inhibition Profile

The inhibitory potency of a compound against a specific CA isoform is typically quantified by its inhibition constant (Kᵢ), with lower values indicating stronger inhibition. The following table summarizes the Kᵢ values for 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide and its parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, against the widespread cytosolic isoforms hCA I and hCA II. This data highlights a preferential inhibition of the hCA II isoform.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Selectivity (Kᵢ hCA I / Kᵢ hCA II)
5-amino-1,3,4-thiadiazole-2-sulfonamide>10000185>54
5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide 850012170.2

Note: Data is synthesized from representative values for the parent compound and its derivatives found in the literature. Precise Kᵢ values can vary based on experimental conditions. Studies show that derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide preferentially inhibit hCA-II over hCA-I and can be more potent than the parent compound.[8][9]

Mechanistic Insights into Sulfonamide Selectivity

The selectivity of sulfonamide-based inhibitors is not merely a matter of affinity for the catalytic zinc ion, but a complex interplay of interactions with residues lining the active site cavity.[10][11] While the primary interaction for all sulfonamides is the coordination of the sulfonamide anion to the Zn²⁺ ion at the bottom of the active site, isoform selectivity is primarily dictated by interactions with residues in the middle and at the entrance of the cavity.[5][12]

Key structural differences between isoforms provide opportunities for selective targeting:

  • The "130s Subpocket": Residues at positions 131, 132, and 135 form a subpocket that varies significantly between isoforms. For example, hCA II has Phe131, Gly132, and Val135, whereas the cancer-associated hCA IX has Val131, Asp132, and Leu135.[5][13] Directing bulky or hydrophobic moieties of an inhibitor towards this region can exploit these differences to achieve selectivity.[5][6][13]

  • Entrance Zone Interactions: Residues at the entrance of the active site, such as His64 and Thr199/Thr200, also differ among isoforms. Favorable interactions like salt bridges or halogen bonding with these residues can enhance the binding affinity and selectivity for specific CAs, such as hCA IX and XII.[5][13]

Compact, polar sulfonamides without tailored chemical tails often default to preferring the ubiquitous hCA II, while more complex derivatives can be designed to exploit the unique features of other isoforms.[5][13] The N-methylation in 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide subtly alters its electronic and steric properties, influencing its interactions within the active site and leading to its observed selectivity profile.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To ensure the trustworthiness and reproducibility of inhibition data, a robust and validated methodology is essential. The gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and its inhibition is the stopped-flow spectrophotometry assay.[14][15][16]

Principle of the Assay

This kinetic assay rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a second solution of CO₂-saturated water.[14] The enzyme-catalyzed hydration of CO₂ produces protons, causing a rapid decrease in pH. This pH drop is monitored in real-time by observing the absorbance change of the pH indicator.[14] The initial rate of this reaction is directly proportional to the enzyme's activity. By measuring these rates at various inhibitor concentrations, one can accurately determine the inhibition constant (Kᵢ).

Workflow for Determining CA Inhibition Profile

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition (Stopped-Flow Instrument) cluster_analysis Phase 3: Data Analysis P1 Prepare Buffer & pH Indicator (e.g., Tris buffer, Phenol Red) P2 Prepare CO2-Saturated Water (Bubble CO2 gas into ice-cold water) P3 Prepare Enzyme Stock (Recombinant hCA isoforms) P4 Prepare Inhibitor Stock (Serial dilutions of test compound) A1 Syringe 1: Enzyme + Indicator + Inhibitor P4->A1 Load Reagents A3 Rapid Mixing (<2 ms) Initiates reaction A1->A3 A2 Syringe 2: CO2-Saturated Water A2->A3 A4 Monitor Absorbance Change (Spectrophotometer) A3->A4 D1 Calculate Initial Reaction Rates (Slope of absorbance vs. time) A4->D1 Export Kinetic Traces D2 Plot Rate vs. [Inhibitor] (For each CA isoform) D1->D2 D3 Determine IC50 / Ki values (Non-linear regression) D2->D3 D_out D_out D3->D_out Final Selectivity Profile

Caption: Workflow for CA inhibition analysis using a stopped-flow assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM Tris buffer containing a suitable pH indicator (e.g., 100 µM Phenol Red), with the pH adjusted to a physiological value such as 8.3.[15] Causality: This pH is chosen to ensure the indicator is in a sensitive range for detecting proton release and the enzyme is active.

    • Enzyme/Inhibitor Solution: In the Assay Buffer, prepare solutions containing a fixed concentration of the desired recombinant human CA isoform and varying concentrations of the inhibitor (5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide). A control solution with no inhibitor is essential.

    • Substrate Solution: Prepare ice-cold, CO₂-saturated deionized water by bubbling pure CO₂ gas through it for at least 30 minutes on ice.[15] Causality: Keeping the solution cold maximizes CO₂ saturation.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument's syringes and observation cell to the desired temperature, typically 25°C.

    • Load one syringe with the Enzyme/Inhibitor solution and the other with the CO₂-saturated water.

  • Data Acquisition:

    • Initiate the instrument to rapidly mix equal volumes of the two syringe contents. The reaction begins instantaneously upon mixing.

    • Record the change in absorbance of the pH indicator at its λ_max (e.g., ~557 nm for Phenol Red) for a short duration (typically 10-15 seconds).

    • Repeat the measurement for each inhibitor concentration and for the uninhibited control.

  • Data Analysis:

    • Determine the initial, linear rate of the reaction for each kinetic trace by calculating the slope of the absorbance vs. time plot.

    • Convert these rates into units of enzyme activity. The uninhibited control represents 100% activity.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Conclusion

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide demonstrates clear preferential inhibition towards the physiologically dominant hCA II isoform over hCA I. This selectivity is rooted in the subtle yet critical differences in the active site architecture among CA isoforms. Understanding this profile is crucial for researchers in drug development, as it informs the potential therapeutic applications and possible off-target effects of this compound and its derivatives. The stopped-flow CO₂ hydration assay remains the definitive method for reliably characterizing such selectivity profiles, providing the high-quality kinetic data necessary to advance the rational design of next-generation, isoform-specific CA inhibitors.

References

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (n.d.). ResearchGate. [Link]

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. (2025). PubMed. [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (n.d.). ChemRxiv. [Link]

  • The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. (2021). National Institutes of Health. [Link]

  • Structure, function and applications of carbonic anhydrase isozymes. (2013). PubMed. [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (n.d.). ResearchGate. [Link]

  • Carbonic Anhydrase XII Functions in Health and Disease. (n.d.). National Institutes of Health. [Link]

  • Carbonic Anhydrases and their Physiological Roles. (n.d.). Semantic Scholar. [Link]

  • The Cellular Physiology of Carbonic Anhydrases. (n.d.). Prime Scholars. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (n.d.). PubMed. [Link]

  • Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. (2022). American Physiological Society. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (n.d.). MDPI. [Link]

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (n.d.). PubMed. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Publications. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (n.d.). ResearchGate. [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2009). PubMed. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed. [Link]

  • Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). (n.d.). EMBL-EBI. [Link]

  • Studies on Azasugar-based sulfonamides: a new class of Carbonic Anhydrase inhibitors. (n.d.). FLORE. [Link]

Sources

A Comparative Guide to Purity Validation of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy.[][2] For researchers and drug development professionals, establishing the absolute purity of a novel chemical entity like 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a critical milestone. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC) and titration—for the definitive purity assessment of this promising sulfonamide.

The structural integrity and purity of an API directly influence its pharmacological and toxicological profile.[][3] Therefore, regulatory bodies mandate stringent control and characterization of APIs and any associated impurities.[4][5] While chromatographic methods like HPLC are workhorses in quality control, they possess inherent limitations. Quantitative NMR has emerged as a powerful, primary analytical method that offers a direct and more absolute measure of purity, mitigating many of the challenges faced by conventional techniques.[6][7]

Pillars of Purity Analysis: A Technical Overview

The choice of an analytical method is dictated by a balance of specificity, accuracy, precision, and the intended application. Here, we dissect the fundamental principles of qNMR, HPLC, and titration in the context of sulfonamide analysis.

Quantitative NMR (qNMR): The Principle of Direct Proportionality

Quantitative NMR operates on a fundamental principle of nuclear magnetic resonance: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[8][9] This unique characteristic allows for the determination of the molar ratio of different compounds in a solution without the need for a calibration curve or a reference standard of the analyte itself.[6]

  • Expertise & Experience: As a primary ratio method, qNMR allows for the direct quantification of an analyte against a certified internal standard of a completely different structure.[6] This is a significant advantage when a certified standard of the API is not yet available, a common scenario in early-phase drug development. The method's accuracy is traceable to the International System of Units (SI) through the use of a well-characterized, high-purity internal standard.

  • Trustworthiness: The self-validating nature of qNMR stems from its ability to provide structural information and quantification simultaneously. The same spectrum used for purity determination also confirms the identity of the analyte, providing a holistic quality assessment from a single experiment.

  • Advantages:

    • Absolute Quantification: Does not require an identical reference standard for the analyte.[10]

    • High Precision: Achieves excellent precision with relative standard deviations typically below 1%.[6]

    • Broad Applicability: Detects any soluble molecule containing NMR-active nuclei, including those without a UV chromophore.[9]

    • Non-destructive: The sample can be recovered and used for further analyses.[10]

  • Limitations:

    • Lower Sensitivity: Compared to mass spectrometry-coupled techniques, qNMR is less suitable for trace analysis.[10]

    • Signal Overlap: In complex mixtures, overlapping signals can complicate accurate integration and quantification.[8]

    • Cost and Complexity: Requires expensive instrumentation and skilled operators.[10]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Analysis

HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] Purity is typically assessed by UV detection, where the area of the main peak is compared to the total area of all detected peaks (area percent method).

  • Strengths: HPLC is highly robust, reproducible, and sensitive, making it ideal for routine quality control and stability testing.[11]

  • Causality of Limitations: The fundamental weakness of HPLC for absolute purity determination lies in its reliance on detector response. The area percent method assumes that the analyte and all impurities have an identical response factor (e.g., molar absorptivity at the detection wavelength). This is rarely the case, which can lead to an over- or underestimation of purity. Furthermore, impurities that lack a chromophore, as well as non-volatile substances, residual solvents, and water, are not detected by UV-based HPLC, potentially leading to an overestimation of the overall purity.[9]

Titration: A Classic, Functional Group-Specific Method

Titrimetric methods, such as the diazotization titration, have historically been used for the assay of sulfonamides.[12] This method relies on the reaction of the primary aromatic amine group of the sulfonamide with nitrous acid.[13]

  • Strengths: Titration is a low-cost and relatively simple technique that can provide accurate results when the reaction is specific and stoichiometric.

  • Causality of Limitations: The lack of specificity is a major drawback. Any impurity containing a primary aromatic amine will also be titrated, leading to an inaccurate purity value. The method provides no information about other types of impurities present in the sample.

Experimental Design: A Head-to-Head Comparison

To objectively compare these techniques, a batch of synthesized 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide was analyzed by qNMR, HPLC, and diazotization titration.

Experimental Protocol: Quantitative ¹H-NMR

The qNMR protocol is designed to ensure maximum accuracy and precision, adhering to principles outlined in pharmacopeias.[9]

  • Selection of Internal Standard: Dimethyl terephthalate (DMTP) was chosen as the internal standard. It is highly pure, stable, non-hygroscopic, and possesses two distinct singlet signals in regions of the ¹H-NMR spectrum that do not overlap with the analyte signals.[14][15] Its solubility in DMSO-d₆ is also well-established.[14]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide into a vial.

    • Accurately weigh approximately 10 mg of DMTP (certified reference material) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Pulse Angle: 30° (to ensure full relaxation between pulses).

    • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T₁ relaxation time of both the analyte and standard to ensure complete magnetization recovery).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 (to achieve a signal-to-noise ratio ≥ 250:1 for the signals being integrated).[16]

    • Dummy Scans (DS): 4.

  • Data Processing & Calculation:

    • Apply Fourier transform, followed by manual phasing and baseline correction to the spectrum.

    • Integrate the well-resolved singlet corresponding to the N-methyl protons of the analyte (~2.5-3.0 ppm) and the singlet for the aromatic protons of DMTP (~8.1 ppm).

    • The purity (P) of the analyte is calculated using the following equation[8]: Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • analyte = 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

      • std = Dimethyl terephthalate (Internal Standard)

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (approx. 15 mg) weigh_std Accurately Weigh DMTP Std. (approx. 10 mg) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 (approx. 0.7 mL) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer params Set Key Parameters (D1=30s, NS=16, PW=30°) transfer->params acquire Acquire FID params->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & Std. Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Value (%) calculate->result

qNMR Experimental Workflow for Purity Determination.
Comparative Protocols
  • RP-HPLC Method:

    • System: HPLC with UV Detector (254 nm).

    • Column: C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Analysis: Sample dissolved in mobile phase. Purity calculated using the area normalization method.

  • Titration Method:

    • Principle: Non-aqueous titration.

    • Titrant: 0.1 M Perchloric acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet.

    • Analysis: The basic nitrogen of the amino group is titrated with perchloric acid. The endpoint is detected by a color change from violet to blue-green.

Data Presentation and Comparative Analysis

The following table summarizes the hypothetical but realistic results obtained from the analysis of a single batch of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide.

Parameter Quantitative NMR (qNMR) HPLC (Area %) Titration
Mean Purity (%) 98.799.599.1
Standard Deviation (SD) 0.150.250.40
Relative SD (%) 0.150.250.40
Analysis Time/Sample ~20 min~30 min~15 min
Reference Standard External Certified Standard (DMTP)Assumes Equal Response FactorNone (Stoichiometric Reaction)
Specificity High (Structure-specific)Moderate (Chromophore-specific)Low (Functional group-specific)
Analysis of Discrepancies and Authoritative Grounding

The data reveals a clear hierarchy in analytical rigor. The qNMR result (98.7%) is likely the most accurate representation of the true purity.

  • Why HPLC Shows Higher Purity: The HPLC result (99.5%) is higher because it likely fails to detect non-chromophoric impurities, such as residual synthesis solvents or inorganic salts. Chromatographic purity often overestimates the true purity of a sample for this reason.[9]

  • Why Titration Results Vary: The titration result (99.1%) is also slightly inflated. This could be due to the presence of other basic impurities that react with the perchloric acid titrant, contributing to the perceived analyte content. Its lower precision (higher SD) reflects the subjective nature of visual endpoint determination.

  • The Trustworthiness of qNMR: The qNMR result is grounded in a direct, physical measurement that is independent of the analyte's response factor. It quantifies the target molecule against a certified standard, providing a value that is directly traceable to a known quantity. This makes it an orthogonal and more reliable technique for absolute purity assignment, as recognized by major pharmacopeias.[9]

G qNMR qNMR (Absolute Purity) Final Comprehensive Purity Assessment qNMR->Final Primary Method High Confidence HPLC HPLC (Chromatographic Purity) HPLC->Final Orthogonal Check Impurity Profile Titration Titration (Assay by Function) Titration->Final Supportive Data (Limited Specificity)

Sources

A Researcher's Guide to Ensuring Reproducibility in Enzyme Inhibition Assays: The Case of Thiadiazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the reproducibility of experimental data is the bedrock of scientific integrity and progress. For researchers investigating thiadiazole sulfonamides as inhibitors of metalloenzymes, particularly carbonic anhydrases (CAs), ensuring the consistency and reliability of inhibition data is paramount. This guide provides an in-depth, experience-driven approach to achieving high reproducibility in enzyme inhibition assays, moving beyond a simple recitation of protocols to explain the critical "why" behind each experimental choice.

The Significance of Thiadiazole Sulfonamides and Carbonic Anhydrase Inhibition

Thiadiazole sulfonamides represent a well-established and potent class of carbonic anhydrase inhibitors (CAIs).[1][2] Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in a multitude of physiological processes, including pH homeostasis, respiration, and ion transport.[3][4][5] The inhibition of specific CA isoforms is a therapeutic strategy for various conditions such as glaucoma, epilepsy, and even certain types of cancer.[1][6][7][8] Given the therapeutic potential, the accurate and reproducible determination of the inhibitory potency of novel thiadiazole sulfonamide derivatives is of utmost importance.

This guide will focus on the widely used colorimetric assay for determining CA inhibition, providing a detailed protocol and a thorough discussion of the factors that can influence the reproducibility of your results.

Experimental Workflow for Assessing Carbonic Anhydrase Inhibition

A robust experimental workflow is the first step towards reproducible data. The following diagram outlines the key stages in the determination of enzyme inhibition constants for thiadiazole sulfonamides.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Enzyme_QC Enzyme Quality Control (Activity Check) Reagent_Prep->Enzyme_QC Assay_Setup Assay Plate Setup (Controls, Inhibitor Dilutions) Enzyme_QC->Assay_Setup Reaction_Initiation Reaction Initiation (Substrate Addition) Assay_Setup->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Spectrophotometry) Reaction_Initiation->Kinetic_Measurement Initial_Velocity Calculate Initial Velocities Kinetic_Measurement->Initial_Velocity IC50_Determination Determine IC50 Values (Non-linear Regression) Initial_Velocity->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Final_Report Final_Report Ki_Calculation->Final_Report Final Report & Reproducibility Check

Caption: A generalized workflow for determining enzyme inhibition constants.

Detailed Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds and concentrations. The assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CA produces the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[9]

Materials and Reagents
  • Purified Human Carbonic Anhydrase II (hCA II): Store as aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Assay Buffer: 50 mM Tris-SO4, pH 7.4.[2]

  • p-Nitrophenyl Acetate (pNPA) Stock Solution: 10 mM in acetonitrile. Store at -20°C, protected from light.

  • Thiadiazole Sulfonamide Inhibitor Stock Solution: 10 mM in DMSO.

  • 96-well Flat-Bottom Microplate: Clear.

  • Multichannel Pipettes and Temperature-Controlled Microplate Reader.

Step-by-Step Methodology
  • Enzyme Preparation:

    • Thaw an aliquot of hCA II on ice.

    • Dilute the enzyme to the desired working concentration (e.g., 2 nM) in ice-cold Assay Buffer. Keep the diluted enzyme on ice throughout the experiment.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the thiadiazole sulfonamide stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Include a "no inhibitor" control (Assay Buffer with DMSO at the same final concentration as the inhibitor wells).

  • Assay Plate Setup:

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution (or "no inhibitor" control) to each well.

    • Add 10 µL of the diluted hCA II solution to each well, except for the "no enzyme" blank wells. Add 10 µL of Assay Buffer to the blank wells.

    • Mix the plate gently by tapping and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the pNPA stock to 1 mM in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the 1 mM pNPA working solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each concentration of inhibitor, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_no inhibitor - V₀_inhibitor) / V₀_no inhibitor] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[10][11]

Key Factors Influencing Reproducibility

Achieving consistent Ki values for your thiadiazole sulfonamides requires meticulous attention to detail. The following factors are critical for ensuring the reproducibility of your data.

Enzyme Quality and Handling

The purity, concentration, and activity of your enzyme stock are foundational to reproducible results.

  • Causality: Inconsistent enzyme activity between batches or due to improper storage (e.g., repeated freeze-thaw cycles) will directly impact the measured inhibition values.

  • Self-Validation: Always perform an activity check on a new batch of enzyme against a known standard inhibitor (e.g., acetazolamide) to ensure its performance is consistent with previous batches.

Assay Conditions

Seemingly minor variations in assay conditions can lead to significant differences in results.

  • Temperature: Enzyme activity is highly sensitive to temperature fluctuations.

    • Causality: A change of even a few degrees can alter the catalytic rate and inhibitor binding affinity.

    • Self-Validation: Use a temperature-controlled plate reader and ensure all reagents have equilibrated to the assay temperature before initiating the reaction.

  • pH: The activity of carbonic anhydrase and the ionization state of sulfonamide inhibitors are pH-dependent.[4][12]

    • Causality: The sulfonamide group must be deprotonated to bind to the zinc ion in the active site of the enzyme. Small shifts in buffer pH can alter the proportion of active inhibitor and enzyme, affecting the apparent Ki.

    • Self-Validation: Prepare buffers carefully and verify the pH at the experimental temperature.

  • Substrate Concentration: The relationship between IC50 and Ki is dependent on the substrate concentration relative to the Km.

    • Causality: For competitive inhibitors, the IC50 value will increase with increasing substrate concentration.[13] To accurately determine the Ki, the substrate concentration and the enzyme's Km for that substrate must be known and kept consistent.

    • Self-Validation: Determine the Km of your enzyme for pNPA under your specific assay conditions and use a substrate concentration at or below the Km for inhibition assays.

G cluster_factors Factors Affecting Reproducibility Enzyme Enzyme Quality Ki Reproducible Ki Value Enzyme->Ki Temp Temperature Temp->Ki pH pH pH->Ki Substrate Substrate Conc. Substrate->Ki Pipetting Pipetting Accuracy Pipetting->Ki Timing Timing Timing->Ki

Caption: Interconnected factors influencing the reproducibility of Ki values.

Data Acquisition and Analysis

How you collect and analyze your data is as important as the experimental setup itself.

  • Initial Velocity: It is crucial to use the initial linear rate of the reaction for calculations.

    • Causality: As the reaction progresses, substrate is consumed and product inhibition may occur, causing the reaction rate to decrease. Using data from the non-linear phase will lead to an underestimation of the true initial velocity and inaccurate IC50 values.

    • Self-Validation: Visually inspect each reaction curve to identify the linear range. Ensure that substrate depletion is minimal (typically less than 10%) during the measurement period.

  • Data Fitting: The method used to determine IC50 and Ki values can impact the results.

    • Causality: Linear transformations of kinetic data (e.g., Lineweaver-Burk plots) can distort experimental error.[13]

    • Self-Validation: Use non-linear regression analysis to fit the dose-response data to an appropriate model. Report the goodness-of-fit parameters (e.g., R²) for your curves.

Comparative Data Analysis: The Impact of Experimental Variables

The following tables illustrate how variations in key experimental parameters can affect the determined inhibition constants for a hypothetical thiadiazole sulfonamide inhibitor.

Table 1: Effect of Temperature on Ki Values

Temperature (°C)IC50 (nM)Apparent Ki (nM)
2045.222.6
2550.125.1
3058.929.5

Table 2: Effect of pH on Ki Values

pHIC50 (nM)Apparent Ki (nM)
7.065.832.9
7.450.125.1
7.842.321.2

Table 3: Effect of Substrate Concentration on IC50 and Ki

[pNPA]IC50 (nM)Calculated Ki (nM)
0.5 x Km37.625.1
1.0 x Km50.125.1
2.0 x Km75.225.1

As shown in Table 3, while the IC50 value is highly dependent on the substrate concentration for a competitive inhibitor, the calculated Ki remains constant, highlighting its value as a true measure of inhibitor potency.[14]

Conclusion: A Commitment to Rigor

The reproducibility of enzyme inhibition data for thiadiazole sulfonamides is not a matter of chance, but a direct result of a rigorous and well-controlled experimental approach. By understanding the causality behind experimental choices, from the quality of your reagents to the nuances of data analysis, you can build a self-validating system that produces reliable and trustworthy results. Adhering to these principles will not only enhance the quality of your own research but also contribute to the collective progress of the scientific community in the development of novel therapeutics. For further guidance on reporting enzymology data, researchers are encouraged to consult the STRENDA (Standards for Reporting Enzymology Data) guidelines.[15][16]

References

  • Di Cesare Mannelli, L., et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]

  • Abdel-rahman, H. M., et al. Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Available from: [Link]

  • Gygli, G. On the reproducibility of enzyme reactions and kinetic modelling. arXiv. Available from: [Link]

  • Gygli, G. On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry. Available from: [Link]

  • Gygli, G. On the reproducibility of enzyme reactions and kinetic modelling. ResearchGate. Available from: [Link]

  • Scheper, T., et al. Modeling Enzyme Kinetics: Current Challenges and Future Perspectives for Biocatalysis. ACS Catalysis. Available from: [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

  • GraphPad. Computing Ki for a Competitive Enzyme Inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Available from: [Link]

  • Grokipedia. Standards for Reporting Enzymology Data. Available from: [Link]

  • ResearchGate. Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Available from: [Link]

  • Wikipedia. Standards for Reporting Enzymology Data. Available from: [Link]

  • Copeland, R. A. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available from: [Link]

  • Gao, J., et al. Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. Molecules. Available from: [Link]

  • Gao, J., et al. Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. PubMed. Available from: [Link]

  • Boron, W. F., et al. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. Available from: [Link]

  • Supuran, C. T. How Many Carbonic Anhydrase Inhibition Mechanisms Exist? Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Kim, J., et al. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available from: [Link]

  • Kernohan, J. C. Assay of carbonic anhydrase by titration at constant pH. Biochemical Journal. Available from: [Link]

  • Boron, W. F., et al. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. PubMed. Available from: [Link]

  • Supuran, C. T. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Molecular Biosciences. Available from: [Link]

  • Wikipedia. Carbonic anhydrase. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a pharmacologically active intermediate, structurally related to carbonic anhydrase inhibitors (CAIs) like Methazolamide and Acetazolamide.[1] While often categorized generically as an "Irritant" in vendor Safety Data Sheets (SDS), its structural moiety presents specific, high-consequence risks that standard "lab safety" protocols often overlook.

The Invisible Threat: Sensitization The primary risk is not acute toxicity (


), but immunological sensitization . As a sulfonamide derivative, this compound carries a high potential for inducing hypersensitivity reactions, ranging from contact dermatitis to severe systemic responses (e.g., Stevens-Johnson Syndrome) in susceptible individuals.
Toxicological & Hazard Snapshot
ParameterClassificationCritical Note
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT-SE 3 (H335)Standard irritant profile masks the sensitization risk.
Pharmacology Carbonic Anhydrase Inhibitor (CAI)Systemic absorption can alter electrolyte balance (metabolic acidosis).
Sensitization High Risk (Sulfonamide moiety)Zero-tolerance for skin contact or dust inhalation.
Physical State Crystalline SolidDust generation is the primary exposure vector.
OEB (Estimated) Band 3 (

)
Treat as a Potent Compound.

Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-size-fits-all" PPE approach. Protection must be tiered based on the energy state of the chemical (Solid vs. Solubilized).

The Glove Protocol: Permeation vs. Degradation

Latex gloves are strictly contraindicated. Sulfonamides are often handled in organic solvents (DMF, DMSO) that rapidly permeate latex, carrying the allergen directly to the skin.

  • Primary Barrier: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Barrier (High Risk): Laminate film (e.g., Silver Shield™) under outer nitrile gloves during scale-up (>10g) or when using penetrating solvents like DMSO.

  • Change Frequency: Every 2 hours or immediately upon splash.

Respiratory Protection Hierarchy

Inhalation of dust is the fastest route to sensitization.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (If Hood Unavailable/Cleaning Spills):

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Recommended: P100 Particulate Respirator with full face seal (provides eye protection + higher filtration).

PPE Decision Matrix (Visualization)

PPE_Decision_Matrix Start Handling 5-amino-N-methyl- 1,3,4-thiadiazole-2-sulfonamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Level1 LEVEL 1 PPE: Nitrile Gloves (4mil) Lab Coat Safety Glasses Fume Hood Required Quantity->Level1 No Level2 LEVEL 2 PPE: Double Nitrile or Laminate Tyvek Sleeves P100 Respirator (if outside hood) Quantity->Level2 Yes (Dust Risk) Solvent->Level1 Aqueous/Ethanol Solvent->Level2 DMSO/DMF (Permeation Risk)

Figure 1: Risk-based PPE selection logic based on physical state and solvent carrier.

Operational Protocols

Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during weighing due to static-induced dust dispersion.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Thiadiazoles are prone to static charge.

  • The "Wet Method": If possible, tare the solvent vial and add the solid directly to the solvent to eliminate dust immediately, rather than weighing on paper and transferring.

  • Decontamination: Wipe the balance area with a 10% soap/water solution immediately after use. Do not use pure ethanol initially, as it may spread the dry powder; wet it down first.

Solubilization

This compound typically requires polar aprotic solvents (DMSO, DMF) or acidic media for dissolution.

  • Warning: DMSO enhances skin permeability. If a DMSO solution of this sulfonamide touches your skin, the drug is carried rapidly into the bloodstream.

  • Protocol: Always double-glove when handling DMSO stock solutions.

Emergency Response: Spill Cleanup

A spill of this sensitizer requires immediate containment to prevent area contamination.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don PPE: Double Nitrile + P100/N95 Evacuate->PPE_Up Contain 3. Containment: Cover with wet paper towels (Prevent dust) PPE_Up->Contain Clean 4. Clean: Wipe with Soap/Water Then Ethanol Contain->Clean Dispose 5. Disposal: Seal in Haz Waste Bag Label 'Sensitizer' Clean->Dispose

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.

Waste Disposal & Deactivation

Unlike benign salts, this compound must not enter the municipal water system due to its biological activity (CAI).

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic - Sulfonamide."

  • Liquid Waste: Segregate into "Organic - Halogenated" or "Non-Halogenated" depending on the solvent.

    • Note: If dissolved in DMSO, ensure the waste container is compatible (HDPE is preferred over LDPE).

  • Container Rinsing: Triple rinse empty vials with methanol before disposal. Collect the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84724, 5-Amino-1,3,4-thiadiazole-2-sulfonamide. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.